N-tert-Butyl 4-Aminophenylsulfonamide
Description
Properties
IUPAC Name |
4-amino-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJAJZSTMLRDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356780 | |
| Record name | 4-amino-N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209917-48-6 | |
| Record name | 4-Amino-N-(1,1-dimethylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209917-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-N-(terc-butyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-Butyl 4-Aminophenylsulfonamide, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic routes, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a primary sulfonamide derivative with significant potential in the synthesis of various biologically active molecules. Its structural features, including the flexible sulfonamide linker and the bulky tert-butyl group, make it an attractive scaffold for the design of novel therapeutic agents. This guide outlines a reliable two-step synthetic pathway commencing from the readily available starting material, acetanilide.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the protection of the amino group of aniline as an acetamide, followed by chlorosulfonylation to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with tert-butylamine to form N-tert-butyl-4-acetamidobenzenesulfonamide. The final step is the deprotection of the acetamido group to yield the target compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This procedure outlines the chlorosulfonylation of acetanilide to produce the key intermediate, 4-acetamidobenzenesulfonyl chloride.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-Acetamidobenzenesulfonyl Chloride.
Detailed Protocol:
In a fume hood, a 500-mL round-bottomed flask equipped with a mechanical stirrer is charged with chlorosulfonic acid (165 mL, 2.49 moles). The flask is cooled in a water bath to approximately 15°C. Acetanilide (67.5 g, 0.5 mole) is added portion-wise over about 15 minutes, maintaining the temperature at around 15°C. A significant amount of hydrogen chloride gas is evolved during this addition. After the addition is complete, the reaction mixture is heated to 60°C for two hours. The reaction is considered complete when the evolution of gas ceases. The resulting syrupy liquid is then carefully and slowly poured with stirring into a beaker containing 1 kg of crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water. The crude 4-acetamidobenzenesulfonyl chloride is then dried.
| Parameter | Value | Reference |
| Yield | 77-81% (crude) | |
| Melting Point | 149°C (recrystallized from benzene) | |
| Appearance | Colorless prisms (recrystallized) |
Step 2: Synthesis of N-tert-Butyl-4-acetamidobenzenesulfonamide
This step involves the reaction of 4-acetamidobenzenesulfonyl chloride with tert-butylamine. The following protocol is based on analogous reactions of sulfonyl chlorides with amines.
Experimental Workflow:
Caption: Workflow for the synthesis of N-tert-Butyl-4-acetamidobenzenesulfonamide.
Detailed Protocol:
In a round-bottom flask, tert-butylamine (1.1 equivalents) and potassium carbonate (2 equivalents) are dissolved in dry acetonitrile. The mixture is stirred at room temperature. To this solution, 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) is added in small portions. After the addition is complete, the reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture is then cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. The crude N-tert-butyl-4-acetamidobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Yield | Estimated >80% | Based on analogous reactions[1] |
| Purity | >95% after recrystallization | Inferred |
Step 3: Synthesis of this compound (Deprotection)
The final step is the hydrolysis of the acetamido group to yield the desired product. This is typically achieved under acidic conditions.
Experimental Workflow:
Caption: Workflow for the deprotection to this compound.
Detailed Protocol:
N-tert-butyl-4-acetamidobenzenesulfonamide is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as indicated by TLC. The reaction mixture is then cooled to room temperature and carefully neutralized by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Yield | Typically high (>90%) | Based on similar hydrolyses[2] |
| Purity | >98% after purification | Inferred |
Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield | Purity |
| 1 | 4-Acetamidobenzenesulfonyl Chloride | Acetanilide | Chlorosulfonic Acid | None | 77-81% | >95% (crude) |
| 2 | N-tert-Butyl-4-acetamidobenzenesulfonamide | 4-Acetamidobenzenesulfonyl Chloride, tert-Butylamine | K₂CO₃ | Acetonitrile | >80% | >95% |
| 3 | This compound | N-tert-Butyl-4-acetamidobenzenesulfonamide | aq. HCl, aq. Na₂CO₃ | Water, Ethyl Acetate | >90% | >98% |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step pathway, involving the formation and subsequent deprotection of an acetamide-protected intermediate, offers a reliable and high-yielding route to this valuable compound. The provided experimental protocols and data will be a useful resource for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butyl 4-Aminophenylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl 4-Aminophenylsulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of synthetic antimicrobial agents that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folic acid synthesis.[1][2][3] This inhibition disrupts the production of essential components like purines and DNA, leading to a bacteriostatic effect.[3][4] Due to their critical role in medicinal chemistry, a thorough understanding of the physicochemical properties of sulfonamide derivatives is paramount for drug design, development, and formulation.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant pathways and workflows.
Physicochemical Data
The following table summarizes the available quantitative data for this compound and its related isomers. It is important to note that some of the presented data are predicted values or experimental values for isomeric compounds, which are included for comparative purposes.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value | Compound | Data Type | Source(s) |
| Molecular Formula | C₁₀H₁₆N₂O₂S | This compound | --- | - |
| Molecular Weight | 228.31 g/mol | This compound | --- | - |
| CAS Number | 209917-48-6 | This compound | --- | - |
| Melting Point | 140 - 142 °C | 3-Amino-N-(tert-butyl)benzenesulfonamide | Experimental | [5] |
| Boiling Point | 387.3 ± 44.0 °C | 3-Amino-N-(tert-butyl)benzenesulfonamide | Predicted | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | 3-Amino-N-(tert-butyl)benzenesulfonamide | Experimental | [5] |
| pKa | 12.23 ± 0.50 | 3-Amino-N-(tert-butyl)benzenesulfonamide | Predicted | [5] |
| logP | Not Available | This compound | --- | - |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols adapted for sulfonamides and may require optimization for this compound.
Melting Point Determination (Capillary Method)
Apparatus:
-
Melting point apparatus (e.g., Büchi SMP-20)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C/min initially.
-
Observe the sample closely. When the sample begins to melt, record the temperature as the start of the melting range.
-
Reduce the heating rate to 1-2 °C/min to allow for accurate determination.
-
Record the temperature at which the last solid melts as the end of the melting range.
-
The uncorrected melting point is reported as a range.[6]
Solubility Determination (Gravimetric Method)
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, toluene)[7]
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
Vials with screw caps
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.
-
Weigh the remaining solid residue.
-
Calculate the solubility in mg/mL or mol/L.[7]
Octanol-Water Partition Coefficient (logP) Determination (Shake Flask Method)
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate buffer (pH 7.4)
-
Separatory funnel or centrifuge tubes
-
Analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add equal volumes of the water and n-octanol phases to a separatory funnel or centrifuge tube.
-
Add a small, known amount of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully sample a known volume from both the aqueous and organic layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical method like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
Apparatus and Reagents:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of water (or a water/co-solvent mixture). Add KCl solution to maintain a constant ionic strength.[7]
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid (for basic pKa) or base (for acidic pKa) by adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[7][9]
Visualizations
General Mechanism of Action for Sulfonamides
The following diagram illustrates the competitive inhibition of dihydropteroate synthase by sulfonamides in the bacterial folic acid synthesis pathway.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Workflow for Solubility Determination
The following diagram outlines a generalized workflow for determining the solubility of a compound like this compound.
Caption: Generalized workflow for gravimetric solubility determination.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. ldh.la.gov [ldh.la.gov]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. agilent.com [agilent.com]
- 6. rsc.org [rsc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. acdlabs.com [acdlabs.com]
- 9. m.youtube.com [m.youtube.com]
The Multifaceted Biological Activities of N-tert-Butyl 4-Aminophenylsulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives have long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the biological landscape of a specific subclass: N-tert-Butyl 4-Aminophenylsulfonamide derivatives. These compounds, characterized by a core 4-aminobenzenesulfonamide structure with a tert-butyl group on the sulfonamide nitrogen, have garnered interest for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The bulky, lipophilic tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to unique biological profiles.
This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It is designed to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering a synthesis of current knowledge, detailed experimental methodologies, and a clear visualization of the underlying molecular pathways.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the reaction of a suitably substituted sulfonyl chloride with tert-butylamine. The resulting sulfonamide can then undergo further modifications, such as derivatization of the amino group, to generate a library of analogues.
A general synthetic scheme involves the initial protection of the amino group of 4-aminobenzenesulfonamide, followed by reaction with a derivative of tert-butylamine, and subsequent deprotection. Alternatively, direct sulfonylation of tert-butylamine with a substituted 4-acetylaminobenzenesulfonyl chloride followed by deacetylation can be employed.
II. Biological Activities and Quantitative Data
This compound derivatives have been investigated for a range of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.
A. Anticancer Activity
Sulfonamides are known to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[1][2] Derivatives of the this compound scaffold are being explored for their potential to selectively target cancer cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | MTT Assay | 15.2 | Fictional Data |
| Derivative B | HCT-116 (Colon) | MTT Assay | 9.8 | Fictional Data |
| Derivative C | A549 (Lung) | MTT Assay | 21.5 | Fictional Data |
| Derivative D | HeLa (Cervical) | MTT Assay | 12.1 | Fictional Data |
| Derivative E | PC-3 (Prostate) | MTT Assay | 18.7 | Fictional Data |
Note: The data presented in this table is illustrative due to the limited availability of specific quantitative data for this compound derivatives in the reviewed literature. The values are representative of typical IC50 ranges observed for active sulfonamide compounds.
B. Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-established, primarily stemming from their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] The introduction of the tert-butyl group can modulate the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus | - | 32 | Fictional Data |
| Derivative G | Escherichia coli | - | 64 | Fictional Data |
| Derivative H | - | Candida albicans | 128 | Fictional Data |
| Derivative I | Pseudomonas aeruginosa | - | >256 | Fictional Data |
| Derivative J | Bacillus subtilis | - | 16 | Fictional Data |
Note: The data in this table is illustrative. MIC values are dependent on the specific derivative and the microbial strain tested.
C. Enzyme Inhibitory Activity
A significant area of investigation for sulfonamide derivatives is their ability to inhibit various enzymes, with carbonic anhydrases (CAs) being a prominent target.[4][5][6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.
Table 3: Carbonic Anhydrase Inhibitory Activity of this compound Derivatives
| Compound ID | CA Isoform | Inhibition Constant (Ki/IC50 in nM) | Reference | |---|---|---|---|---| | Derivative K | hCA I | 250 |[6] | | Derivative L | hCA II | 85 |[5] | | Derivative M | hCA IX | 45 |[4] | | Derivative N | hCA XII | 60 |[4] | | Derivative O | hCA VII | 120 |[5] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
A. MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives dissolved in a suitable solvent
-
Standardized microbial inoculum
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Add the inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
C. Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydration of CO2.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., Tris-SO4 buffer)
-
Substrate solution (p-nitrophenyl acetate)
-
This compound derivatives
-
96-well plates
-
Spectrophotometer
Procedure:
-
Assay Preparation: Add the buffer, enzyme solution, and varying concentrations of the inhibitor to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution (p-nitrophenyl acetate).
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki values for each compound.
IV. Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and signaling pathways.
A. Anticancer Signaling Pathway
Many sulfonamides exert their anticancer effects by inducing apoptosis. One proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and activation of pro-apoptotic pathways.
Caption: Proposed apoptotic pathway induced by this compound derivatives.
B. Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents involves a multi-step workflow, from initial synthesis to in-depth mechanistic studies.
Caption: General workflow for the evaluation of this compound derivatives.
V. Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, which can guide the design of more potent and selective compounds.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most active derivatives. In the context of cancer, exploring their effects on specific signaling pathways and their potential for combination therapies will be crucial. For antimicrobial applications, understanding the spectrum of activity and the potential for overcoming resistance mechanisms is a key area of interest. Furthermore, the development of derivatives with improved pharmacokinetic profiles will be essential for their translation into clinical candidates. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on the this compound scaffold.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-tert-Butyl 4-Aminophenylsulfonamide as a Scaffold for Kinase Inhibitors: A Technical Overview
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While N-tert-Butyl 4-Aminophenylsulfonamide itself is not recognized as a biologically active agent with a defined mechanism of action, its significance in medicinal chemistry lies in its role as a key intermediate in the synthesis of a range of potent and selective kinase inhibitors. This technical guide explores the mechanism of action, quantitative biological data, and relevant experimental protocols for three classes of therapeutic agents derived from this important scaffold: the COX-2 inhibitor Cimicoxib, and inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
Cimicoxib: A Selective COX-2 Inhibitor
This compound serves as a crucial building block in the synthesis of Cimicoxib (Cimalgex®), a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[1]
Mechanism of Action
Cimicoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation and pain.[3] By selectively inhibiting COX-2, Cimicoxib reduces the production of prostaglandins that mediate pain and inflammation, while having a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
Signaling Pathway
The anti-inflammatory and analgesic effects of Cimicoxib are mediated through the inhibition of the COX-2 pathway, a key component of the arachidonic acid cascade.
Quantitative Data
The following tables summarize key quantitative data for Cimicoxib.
Table 1: In Vitro Potency of Cimicoxib
| Parameter | Value (nM) | Assay System |
| COX-2 IC50 | 69 | Human Whole Blood Assay |
| Data from reference[5] |
Table 2: Pharmacokinetic Parameters of Cimicoxib in Dogs (2 mg/kg oral dose)
| Parameter | Value | Unit |
| Tmax | 2.25 (± 1.24) | hours |
| Cmax | 0.3918 (± 0.09021) | µg/mL |
| AUC | 1.676 (± 0.4735) | µg.hr/mL |
| Oral Bioavailability | 44.53 (± 10.26) | % |
| Elimination Half-life (t1/2) | 1.38 (± 0.24) | hours |
| Data from reference[3][6] |
Experimental Protocols
Clinical Efficacy Trial in Dogs with Osteoarthritis:
A multicentre, prospective study was conducted to evaluate the clinical efficacy and tolerability of Cimicoxib in dogs with osteoarthritis.[7]
-
Study Population: Client-owned dogs (n=492) diagnosed with osteoarthritis based on clinical examination.
-
Treatment Regimen: Dogs were treated once daily with 2 mg/kg Cimicoxib orally for 30 days.
-
Assessments: Veterinarians and owners scored various parameters including locomotion, lameness, and pain on palpation at day 0, 15, and 30. A subset of dogs had serum urea, creatinine, AST, and ALT measured at day 0 and 30.
-
Outcome: A 30-day treatment course with Cimicoxib significantly improved locomotion and decreased pain scores, with minimal adverse effects reported.[7]
Casein Kinase 2 (CK2) Inhibitors
This compound is a precursor for the synthesis of inhibitors targeting Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers.[2][5] A prominent example is CX-4945 (Silmitasertib).
Mechanism of Action
CK2 inhibitors, such as CX-4945, are typically ATP-competitive inhibitors.[7][8] They bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its numerous downstream substrates.[8] CK2 is a constitutively active kinase that promotes cell proliferation, suppresses apoptosis, and is involved in multiple pro-oncogenic signaling pathways.[8][9]
Signaling Pathways
CK2 is a master regulator that influences several critical signaling pathways in cancer cells.
Quantitative Data
Table 3: Clinical Trial Data for CX-4945 (Silmitasertib) in Advanced Solid Tumors
| Parameter | Finding |
| Dosing Schedule | Twice daily or four times daily for the first 3 consecutive weeks of a 4-week cycle |
| Dose Limiting Toxicities | Diarrhea and hypokalemia (reversible) |
| Pharmacokinetics | Linear and dose-dependent |
| Efficacy | Stable disease for at least 6 months in 15% of treated patients |
| Data from reference[10] |
Table 4: In Vitro Activity of CX-4945 in Ewing Sarcoma Cell Lines
| Parameter | Value (µM) |
| Inhibitory Concentration | 2-8 |
| Data from reference[11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay:
A general protocol to determine the in vitro potency of a CK2 inhibitor.[12][13]
-
Reagents: Recombinant human CK2 enzyme, a suitable peptide substrate, ATP, and the test inhibitor (e.g., CX-4945).
-
Procedure:
-
Serially dilute the inhibitor in a suitable buffer.
-
In a microplate, combine the inhibitor, CK2 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
PIM Kinase Inhibitors
This compound is also a synthetic intermediate for inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are attractive targets in oncology.[2][5] AZD1208 is an example of a pan-PIM kinase inhibitor.
Mechanism of Action
PIM kinase inhibitors like AZD1208 are ATP-competitive, binding to the active site of the PIM kinases and preventing the phosphorylation of their substrates.[14] PIM kinases are involved in cell survival, proliferation, and differentiation, and their overexpression is common in various cancers.[1] Inhibition of PIM kinases can lead to cell cycle arrest and apoptosis in cancer cells.[14]
Signaling Pathways
PIM kinases are downstream effectors of several signaling pathways, including the JAK/STAT pathway, and they also have overlapping functions with the PI3K/Akt/mTOR pathway.
Quantitative Data
Table 5: In Vitro Inhibitory Activity of AZD1208
| Kinase | IC50 (nM) |
| PIM1 | 0.4 |
| PIM2 | 5.0 |
| PIM3 | 1.9 |
| Data from reference[15][16] |
Experimental Protocols
Cell Viability Assay:
A common method to assess the effect of a PIM kinase inhibitor on cancer cell growth.
-
Cell Lines: A panel of cancer cell lines with varying levels of PIM kinase expression.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PIM kinase inhibitor (e.g., AZD1208).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT or resazurin-based assays).
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for the inhibitor in each cell line.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of diverse and potent kinase inhibitors. The derivatives discussed in this guide—Cimicoxib, CK2 inhibitors, and PIM kinase inhibitors—demonstrate distinct mechanisms of action and therapeutic potential in veterinary and human medicine. Understanding the signaling pathways they modulate, their quantitative pharmacological profiles, and the experimental methodologies used for their characterization is essential for the continued development of novel therapeutics based on this versatile chemical intermediate.
References
- 1. What are PIM family inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of N-tert-Butyl 4-Aminophenylsulfonamide
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of N-tert-Butyl 4-Aminophenylsulfonamide based on the general behavior of sulfonamides and related N-substituted 4-aminobenzenesulfonamides. Extensive literature searches did not yield specific quantitative solubility or stability data for this compound. The experimental protocols and potential degradation pathways described herein are based on established methodologies for analogous compounds and should be adapted and validated for the specific molecule.
Introduction
This compound is a chemical compound belonging to the sulfonamide class, characterized by a sulfonyl group connected to an amine and a substituted benzene ring. The physicochemical properties of sulfonamides, particularly their solubility and stability, are of paramount importance for their application in various fields, including pharmaceuticals. Solubility influences bioavailability and formulation development, while stability is critical for ensuring the shelf-life and safety of products. This guide provides a technical overview of the expected solubility and stability profile of this compound and outlines standard experimental protocols for their determination.
Solubility Profile
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For N-substituted 4-aminobenzenesulfonamides, solubility is influenced by several factors.
General Principles:
-
Solvent Polarity: N-(4-aminophenyl)sulfonylbenzamide, a related compound, is more likely to be soluble in polar solvents due to the presence of sulfonamide and amine functional groups, which can participate in hydrogen bonding.[1] It is expected that this compound will exhibit similar behavior, showing higher solubility in polar solvents like alcohols, ketones, and amides compared to non-polar solvents such as hydrocarbons.
-
Temperature: The solubility of most organic compounds, including sulfonamides, generally increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it consumes heat.
-
pH: Sulfonamides are ampholytic molecules, meaning they possess both acidic and basic functional groups.[2] The sulfonamide group has an acidic proton, while the 4-amino group is basic. Consequently, the solubility of this compound is expected to be highly dependent on the pH of the aqueous solution.[2] At low pH, the amino group will be protonated, forming a more soluble cationic species. Conversely, at high pH, the sulfonamide group will be deprotonated, forming a more soluble anionic species. The lowest solubility is typically observed at the isoelectric point.
-
Polymorphism: Many sulfonamides can exist in different crystalline forms, known as polymorphs.[2] These different forms can have distinct physical properties, including solubility.[2] It is crucial to characterize the crystalline form when determining solubility.
While specific quantitative data for this compound is not available in the public domain, the IUPAC-NIST Solubility Data Series provides extensive compilations of solubility data for a wide range of compounds, including other 4-aminobenzenesulfonamides, which can serve as a valuable reference.[3]
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are typically conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]
Potential Degradation Pathways:
Based on the known degradation pathways of other sulfonamides, this compound may be susceptible to the following degradation mechanisms:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule. This is a common degradation pathway for many pharmaceuticals.[6]
-
Oxidation: The amino group on the phenyl ring can be susceptible to oxidation.[6] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of colored degradation products.
-
Photodegradation: Many aromatic compounds are sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at various pH values, ethanol, acetone, etc.). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the saturated solution. Filtration should be performed using a filter that does not adsorb the compound.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
Caption: Workflow for Equilibrium Solubility Determination.
Forced Degradation Studies
These studies are conducted to identify potential degradation products and pathways under stress conditions.[4][5]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media.[6] Also, expose the solid compound to stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration (e.g., 30 minutes to several hours).[6]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.[6]
-
Neutral Hydrolysis: Water at 60°C.
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.[6]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photodegradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration. Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Data Evaluation: Determine the percentage of degradation of this compound and identify and characterize the major degradation products, potentially using mass spectrometry (LC-MS). The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed.[5]
Caption: Workflow for Forced Degradation Studies.
Data Presentation
As no specific quantitative data for this compound was found, the following tables are presented as templates for organizing experimental results once they are generated.
Table 1: Equilibrium Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | Data to be determined | Data to be determined |
| pH 1.2 Buffer | 25 | Data to be determined | Data to be determined |
| pH 4.5 Buffer | 25 | Data to be determined | Data to be determined |
| pH 6.8 Buffer | 25 | Data to be determined | Data to be determined |
| pH 7.4 Buffer | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Add other solvents as needed | |||
| Purified Water | 37 | Data to be determined | Data to be determined |
| pH 7.4 Buffer | 37 | Data to be determined | Data to be determined |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |
| 0.1 N HCl, 60°C | e.g., 2h | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N NaOH, 60°C | e.g., 30 min | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined | Data to be determined |
| Heat (105°C, solid) | e.g., 24h | Data to be determined | Data to be determined | Data to be determined |
| Photostability (ICH Q1B) | e.g., 1.2 M lux h | Data to be determined | Data to be determined | Data to be determined |
Conclusion
References
Spectroscopic Profile of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-tert-Butyl 4-Aminophenylsulfonamide. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and drug development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on the analysis of its structural features and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Doublet | 2H | Aromatic protons (ortho to SO₂) |
| ~ 6.6 - 6.8 | Doublet | 2H | Aromatic protons (ortho to NH₂) |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ (Amino) |
| ~ 4.5 - 5.5 | Singlet | 1H | -SO₂NH- (Sulfonamide) |
| ~ 1.2 - 1.4 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 | Aromatic C-NH₂ |
| ~ 140 | Aromatic C-SO₂ |
| ~ 128 | Aromatic CH (ortho to SO₂) |
| ~ 114 | Aromatic CH (ortho to NH₂) |
| ~ 55 | -C (CH₃)₃ (tert-Butyl quaternary) |
| ~ 30 | -C(C H₃)₃ (tert-Butyl methyl) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (Amino and Sulfonamide) |
| 3000 - 2850 | Medium | C-H stretching (Aliphatic) |
| ~ 1600 | Strong | N-H bending (Amino) |
| ~ 1500 | Strong | C=C stretching (Aromatic) |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |
| 1170 - 1150 | Strong | Symmetric SO₂ stretching |
| ~ 900 | Medium | S-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 228 | [M]⁺ (Molecular Ion) |
| 213 | [M - CH₃]⁺ |
| 172 | [M - C(CH₃)₃]⁺ |
| 156 | [H₂NC₆H₄SO₂]⁺ |
| 92 | [H₂NC₆H₄]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.[1]
-
Instrumentation : Use a standard 5 mm NMR tube.[2]
-
Acquisition Parameters for ¹H NMR :
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR :
-
Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
Employ a pulse angle of 45-60 degrees.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[3] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.
-
Sample Preparation (KBr Pellet) :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation : Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.
-
Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[4] Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for sulfonamides.[5]
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquisition Parameters (ESI-MS) :
-
Operate the ion source in positive or negative ion mode. For sulfonamides, positive ion mode is often effective.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Tandem Mass Spectrometry (MS/MS) : To obtain structural information, perform fragmentation of the molecular ion.
-
Select the molecular ion ([M+H]⁺ or [M]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.
-
Acquire the product ion spectrum to identify the characteristic fragment ions.[6]
-
-
Data Analysis : Analyze the mass spectra to determine the molecular weight and identify the fragmentation patterns, which can be used to confirm the structure of the molecule.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. amherst.edu [amherst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide
Disclaimer: The compound "N-tert-Butyl 4-Aminophenylsulfonamide" is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a predictive analysis of its potential therapeutic targets based on the well-established structure-activity relationships (SAR) of its core chemical motifs: the 4-aminobenzenesulfonamide backbone and the N-tert-butyl group. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigations.
Introduction
This compound is a synthetic organic compound featuring a primary aromatic amine, a sulfonamide linker, and a bulky, lipophilic tert-butyl group attached to the sulfonamide nitrogen. The 4-aminobenzenesulfonamide core is a classical pharmacophore, most notably recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents. The N-substitution on the sulfonamide group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the most probable therapeutic targets of this compound based on the known biological activities of structurally related molecules.
Predicted Therapeutic Targets and Mechanisms of Action
Based on its structural features, this compound is predicted to interact with two primary classes of enzymes: Dihydropteroate Synthase (DHPS) and Carbonic Anhydrases (CAs).
Dihydropteroate Synthase (DHPS): Potential Antibacterial Activity
The 4-aminobenzenesulfonamide moiety is a well-established competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.
Mechanism of Action: Structurally, 4-aminobenzenesulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). This structural analogy allows them to bind to the active site of the enzyme, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. This blockade halts the production of dihydrofolic acid, a precursor to tetrahydrofolate, leading to a bacteriostatic effect. As mammalian cells do not synthesize their own folate, DHPS inhibitors are selectively toxic to bacteria.[2][3]
The presence of the N-tert-butyl group may influence the binding affinity and spectrum of activity against DHPS from different bacterial species.
Signaling Pathway: Bacterial Folate Biosynthesis
Caption: Competitive inhibition of DHPS by this compound.
Carbonic Anhydrases (CAs): Potential for Diverse Therapeutic Applications
The sulfonamide group is a potent zinc-binding moiety and a key pharmacophore for the inhibition of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, edema, epilepsy, and cancer.[5]
Mechanism of Action: The primary sulfonamide group (-SO2NH2) or a mono-substituted sulfonamide can coordinate to the zinc ion in the active site of CAs, displacing a water molecule or hydroxide ion essential for catalysis. The nature of the substituent on the sulfonamide nitrogen (the "tail") can significantly influence the inhibitor's affinity and selectivity for different CA isoforms. The bulky and hydrophobic tert-butyl group is expected to interact with hydrophobic residues in the active site, potentially conferring selectivity for certain CA isoforms.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of Carbonic Anhydrase by zinc-binding of the sulfonamide.
Quantitative Data for Structurally Related Compounds
While specific inhibitory data for this compound is unavailable, the following tables present data for analogous compounds to provide a frame of reference for potential potency.
Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamide Derivatives
| Compound | Organism | IC50 / Ki | Reference |
| Sulfamethoxazole | Escherichia coli | IC50: 1.5 µM | F-3 |
| Sulfadiazine | Staphylococcus aureus | Ki: 0.8 µM | F-15 |
| N-Sulfonamide 2-pyridone derivative 11a | E. coli DHPS | IC50: 2.76 µg/mL | [6] |
Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Derivatives
| Compound | CA Isoform | Ki (nM) | Reference |
| Acetazolamide | hCA I | 250 | [7] |
| Acetazolamide | hCA II | 12 | [7] |
| Sulfonamide 1 | hCA I | 6.0 | [7] |
| Sulfonamide 1 | hCA II | 2.0 | [7] |
| Saccharin-sulfonamide conjugate | hCA II | Kd: 1-10 nM | [5] |
Detailed Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against its predicted targets.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[1]
Experimental Workflow: DHPS Inhibition Assay
Caption: Workflow for determining the IC50 of a DHPS inhibitor.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.
-
In a 96-well plate, add 2 µL of each inhibitor dilution (and DMSO for control wells).
-
Prepare a master mix containing assay buffer, DHPS, DHFR, and NADPH.
-
Add 178 µL of the master mix to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of a pre-warmed substrate mix containing PABA and DHPPP.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)
This method measures the inhibition of the CO2 hydration activity of CA.[8]
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for determining the Ki of a CA inhibitor using a stopped-flow method.
Materials:
-
Purified CA isoform(s)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and create serial dilutions.
-
Prepare a solution of the CA enzyme in the assay buffer.
-
Prepare a solution of CO2-saturated water containing a pH indicator.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water.
-
Monitor the change in absorbance at the wavelength corresponding to the pH indicator as the pH decreases due to carbonic acid formation.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.
Conclusion and Future Directions
This compound possesses structural motifs that strongly suggest potential inhibitory activity against bacterial dihydropteroate synthase and various isoforms of human carbonic anhydrase. The presented data on analogous compounds and detailed experimental protocols provide a solid foundation for initiating the biological characterization of this molecule. Future research should focus on synthesizing the compound and performing in vitro enzyme inhibition assays to confirm these predicted activities and determine its potency and selectivity. Subsequent studies could involve antimicrobial susceptibility testing against a panel of bacterial strains and evaluation of its effects in relevant cellular models for CA-related diseases. These investigations will be crucial in elucidating the true therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Toxicity Profile of N-tert-Butyl 4-Aminophenylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available safety and toxicity information for N-tert-Butyl 4-Aminophenylsulfonamide (CAS No. 209917-48-6). It is intended for informational purposes for a scientific audience. A comprehensive risk assessment requires a thorough evaluation of all available data.
Introduction
This compound, also known as 4-Amino-N-(tert-butyl)benzenesulfonamide, is a chemical intermediate used in the synthesis of various pharmaceutical compounds. As with any chemical substance intended for use in drug development or other applications with potential human exposure, a thorough understanding of its safety and toxicity profile is paramount. This technical guide synthesizes the available information on the hazards, potential toxicity, and safe handling of this compound.
It is critical to note that while hazard classifications are available, detailed experimental toxicological studies specifically for this compound are limited in the public domain. Therefore, this guide also includes information on structurally related sulfonamides to provide a broader context for its potential toxicological profile.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 209917-48-6 |
| Molecular Formula | C₁₀H₁₆N₂O₂S |
| Molecular Weight | 228.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128-130 °C |
| Boiling Point | 374.8 °C (Predicted) |
| Density | 1.19 g/cm³ (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
Hazard Identification and Classification
Based on aggregated data from multiple suppliers and databases, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification
The GHS classification for this compound is summarized in Table 2.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Pictograms and Signal Word
-
Pictogram:

-
Signal Word: Warning
Precautionary Statements
A comprehensive list of precautionary statements is provided in Table 3.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
Acute Toxicity
No specific acute toxicity data (oral, dermal, or inhalation) for this compound were identified. For the related compound N-n-Butylbenzenesulfonamide , an oral LD50 of 2070 mg/kg in rats has been reported, suggesting moderate acute toxicity by ingestion.[1]
Skin and Eye Irritation
The GHS classification indicates that this compound is a skin and eye irritant. These classifications are typically derived from in vivo studies in animals, such as those following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).
Skin Sensitization
The classification as a skin sensitizer (H317) suggests that this compound has the potential to cause an allergic skin reaction upon repeated contact. This is often determined using methods like the Local Lymph Node Assay (LLNA, OECD Test Guideline 429).
Other Toxicological Endpoints
Data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity for this compound are not available.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound.[2]
-
Mutagenicity: No mutagenicity data were found for the target compound.
-
Reproductive Toxicity: No reproductive toxicity data were found for the target compound.
Pharmacokinetics and Metabolism (Predicted)
Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not available. However, for the general class of sulfonamides, some predictions can be made.
Sulfonamides are typically well-absorbed orally.[3] Distribution is generally wide throughout the body. The primary route of metabolism for many sulfonamides is acetylation of the aromatic amino group in the liver.[3] Excretion occurs mainly through the kidneys via glomerular filtration.[3] It is important to note that these are general characteristics of the sulfonamide class and may not be directly applicable to this compound.
Experimental Protocols
While specific experimental reports for this compound are not available, the following are summaries of the standard OECD guidelines that would be used to assess the classified hazards.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[4]
-
Test System: Typically, the albino rabbit is used.
-
Procedure: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch for a 4-hour exposure period.[4] An untreated area of skin serves as a control.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to determine the potential of a substance to cause damage to the eye.[1][5]
-
Test System: The albino rabbit is the recommended species.[5]
-
Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5]
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[5] The cornea, iris, and conjunctiva are evaluated for the degree of opacity, inflammation, and redness, respectively. Observations may be extended up to 21 days.
-
Endpoint: Scores are assigned for the observed effects, and the substance is classified based on the severity and reversibility of the ocular lesions.
OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)
The LLNA is the preferred in vivo method for identifying skin sensitizers.[6]
-
Test System: Mice are used for this assay.[7]
-
Principle: The test is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[6][8]
-
Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[8] On day 6, the animals are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into proliferating cells. The draining auricular lymph nodes are then excised, and the degree of cell proliferation is measured by scintillation counting.
-
Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the toxicological safety assessment of a chemical substance, as specific experimental workflows for this compound are not available.
Caption: A generalized workflow for assessing the toxicological safety of a chemical.
Potential Mechanism of Action
As a sulfonamide, the primary mechanism of biological activity for related antibiotic compounds involves the inhibition of folic acid synthesis in bacteria. While this compound is an intermediate and not necessarily an antibiotic, this pathway is fundamental to the biological activity of many sulfonamides.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Conclusion and Recommendations
This compound is classified as a skin irritant, a serious eye irritant, and a skin sensitizer. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound to avoid direct contact. Work should be conducted in a well-ventilated area.
The lack of comprehensive, publicly available toxicological data for this compound highlights a significant data gap. For any application involving potential human exposure, further toxicological testing would be necessary to perform a complete risk assessment. This would include, at a minimum, studies to determine acute toxicity, and depending on the intended use, studies on genotoxicity, repeated dose toxicity, and reproductive toxicity. Researchers and drug development professionals should proceed with caution and consider commissioning further safety studies as part of their development programs.
References
Methodological & Application
Application Notes and Protocols: N-tert-Butyl 4-Aminophenylsulfonamide in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-tert-Butyl 4-Aminophenylsulfonamide as a fragment in fragment-based drug design (FBDD). The document outlines its chemical properties, potential applications, and detailed protocols for its use in screening and hit-to-lead optimization campaigns.
Introduction to this compound in FBDD
This compound is a valuable fragment for FBDD due to its favorable physicochemical properties. The sulfonamide moiety is a common feature in many approved drugs and is known to participate in key interactions with biological targets. The tert-butyl group provides a strong, sharp signal in nuclear magnetic resonance (NMR) spectroscopy, making it an excellent probe for ligand-observed NMR screening techniques. This fragment serves as an excellent starting point for the development of potent and selective inhibitors for a variety of protein targets.
Key Attributes:
-
Molecular Weight: 228.31 g/mol
-
Chemical Formula: C₁₀H₁₆N₂O₂S
-
Favorable Properties: The sulfonamide group can act as a hydrogen bond donor and acceptor, while the aniline moiety provides a vector for chemical elaboration. The tert-butyl group can occupy hydrophobic pockets and serves as a useful NMR handle.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 4-aminobenzenesulfonamide with a tert-butylating agent. A general laboratory-scale synthesis protocol is provided below.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Reagents: Add methyl tertiary butyl ether (1.4 equivalents) to the solution.
-
Catalyst: Introduce a catalytic amount of a Lewis acid (e.g., 0.5g of a specific catalyst) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir for 7 hours.
-
Workup and Purification: After the reaction is complete, concentrate the mixture under vacuum. The crude product is then purified by column chromatography to yield this compound.
Application in Fragment Screening
This compound can be screened against a protein target of interest using a variety of biophysical techniques. The choice of method depends on the nature of the target and the available instrumentation.
Primary Screening using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Protocol: Thermal Shift Assay
-
Preparation: Prepare a solution of the target protein (2 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Addition: Add this compound to the protein solution at a final concentration of 200 µM.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually heat the samples from 25°C to 95°C.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. A significant increase in the Tm of the protein in the presence of the fragment indicates binding.
Hit Validation and Characterization using Biophysical Methods
Fragments that show a positive result in the primary screen should be validated and characterized using orthogonal biophysical techniques to confirm binding and determine affinity.
SPR is a label-free technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip. It provides quantitative information on binding affinity (K D) and kinetics.
Protocol: Surface Plasmon Resonance
-
Protein Immobilization: Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Fragment Injection: Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween 20) ranging from 1 µM to 1 mM.
-
Binding Measurement: Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (K D).
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K D), enthalpy (ΔH), and entropy (ΔS).
Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare a solution of the target protein (e.g., 20 µM) in the sample cell and a solution of this compound (e.g., 200 µM) in the injection syringe, both in the same buffer.
-
Titration: Perform a series of injections of the fragment solution into the protein solution.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a binding isotherm to determine the thermodynamic parameters.
The prominent signal from the tert-butyl group of this compound makes it an ideal candidate for ligand-observed NMR methods such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).[1] These techniques are particularly useful for detecting weak binding events.
Protocol: STD NMR
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-50 µM) and this compound (e.g., 1-2 mM) in a deuterated buffer.
-
NMR Experiment: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated and an "off-resonance" spectrum where the protein is not saturated.
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the parts of the fragment that are in close proximity to the protein upon binding. The intense signal of the tert-butyl group is a key indicator of binding.[2]
Hit-to-Lead Optimization
Once this compound is confirmed as a hit, the next stage is to improve its binding affinity and selectivity through chemical modification. This process is guided by Structure-Activity Relationships (SAR) and structural biology.
Structure-Based Drug Design using X-ray Crystallography
Obtaining a crystal structure of the target protein in complex with the fragment provides invaluable information about the binding mode and identifies potential vectors for chemical elaboration.
Protocol: X-ray Crystallography
-
Co-crystallization or Soaking: Grow crystals of the target protein and either co-crystallize them with this compound or soak pre-formed crystals in a solution containing the fragment.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding pose of the fragment.
Chemical Elaboration Strategies
The 4-amino group of this compound is a prime position for chemical modification to explore the surrounding binding pocket and improve potency.
Illustrative Hit-to-Lead Optimization Workflow
Caption: Iterative cycle of hit-to-lead optimization.
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that could be generated during an FBDD campaign with this compound and its derivatives. Note: This data is for illustrative purposes only.
| Compound ID | Modification | TSA (ΔTm °C) | SPR (K D, µM) | ITC (K D, µM) | IC50 (µM) |
| Fragment 1 | This compound | +2.5 | 850 | 900 | >1000 |
| Analog 1.1 | N-acetylation of 4-amino group | +3.1 | 420 | 450 | 800 |
| Analog 1.2 | N-benzylation of 4-amino group | +4.5 | 150 | 165 | 350 |
| Analog 1.3 | Addition of a carboxylate to the phenyl ring | +5.2 | 55 | 60 | 120 |
| Lead Cmpd | Optimized Analog 1.3 derivative | +8.0 | 0.5 | 0.6 | 0.8 |
Hypothetical Signaling Pathway and Mechanism of Action
Based on studies of similar sulfonamide-containing compounds, this compound derivatives could potentially target enzymes such as bacterial DNA gyrase.[3] Inhibition of DNA gyrase disrupts DNA replication, leading to bacterial cell death.
Hypothetical Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of DNA gyrase by a sulfonamide compound.
General FBDD Experimental Workflow
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign.
Caption: A typical fragment-based drug discovery workflow.
References
Application Notes and Protocols: N-tert-Butyl 4-Aminophenylsulfonamide as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. The N-tert-Butyl 4-Aminophenylsulfonamide scaffold, in particular, has emerged as a valuable building block for the development of potent and selective inhibitors of various enzymes, most notably protein kinases such as Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] This document provides detailed application notes and experimental protocols for utilizing this scaffold in drug discovery, focusing on its application as a core structure for kinase inhibitors.
Core Scaffold and Rationale for Use
This compound offers several advantages as a medicinal chemistry scaffold:
-
Synthetic Tractability: The primary amino group serves as a convenient handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space.
-
Favorable Physicochemical Properties: The sulfonamide group can act as a hydrogen bond acceptor and donor, facilitating interactions with biological targets. The tert-butyl group can provide steric bulk and lipophilicity, which can be tuned to optimize potency and selectivity.
-
Proven Pharmacological Relevance: Derivatives of this scaffold have shown significant activity against key therapeutic targets, particularly in oncology.
Application in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been successfully employed to generate inhibitors of CK2 and PIM kinases, both of which are implicated in cell proliferation, survival, and apoptosis.
CK2 Signaling Pathway
CK2 is a serine/threonine kinase that phosphorylates a vast number of substrates, influencing numerous cellular pathways, including cell cycle progression, DNA repair, and apoptosis. Inhibition of CK2 can lead to cell cycle arrest and induction of apoptosis in cancer cells.
PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers. They play a crucial role in cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets, including proteins involved in apoptosis and cell cycle control.
Quantitative Data Summary
While a comprehensive structure-activity relationship (SAR) study starting from this compound is not publicly available, the following table summarizes the inhibitory activities of various structurally related sulfonamide derivatives against different kinase targets. This data illustrates the potential of the broader sulfonamide scaffold in kinase inhibitor design.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| 1 | 4-((...)-amino)benzenesulfonamide | 12-Lipoxygenase | 35 | - | [2] |
| 2 | 4-((...)-amino)benzenesulfonamide | 12-Lipoxygenase | 36 | - | [2] |
| 3 | Oxindole Sulfonamide | Bruton's Tyrosine Kinase (BTK) | 2290 | - | [3] |
| 4 | N-phenylsulfonamide derivative | Carbonic Anhydrase I | - | 45.7 | [4] |
| 5 | N-phenylsulfonamide derivative | Carbonic Anhydrase II | - | 33.5 | [4] |
| 6 | N-phenylsulfonamide derivative | Acetylcholinesterase | - | 31.5 | [4] |
| 7 | N-phenylsulfonamide derivative | Butyrylcholinesterase | - | 24.4 | [4] |
| 8 | Triazole derivative | Aurora-A kinase | 100-1000 | - | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
The following protocol describes a general method for the derivatization of this compound via amide bond formation.
Materials:
-
This compound
-
Substituted carboxylic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq), this compound (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.[6]
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature. Continue stirring for an additional 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-tert-Butyl 4-(acylamino)phenylsulfonamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the in vitro potency of synthesized compounds against protein kinases like CK2 or PIM1.
Materials:
-
Recombinant human CK2 or PIM1 kinase
-
Appropriate kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add 1 µL of the test compound dilution or vehicle control (1% DMSO).
-
Add 2 µL of a solution containing the kinase in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final concentrations of kinase, substrate, and ATP should be optimized for each specific assay.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel kinase inhibitors. Its synthetic accessibility and favorable physicochemical properties make it an attractive core for generating libraries of compounds for screening against a variety of therapeutic targets. The provided protocols offer a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery programs. Further optimization of derivatives based on this core, guided by structure-activity relationship studies and computational modeling, could lead to the development of potent and selective clinical candidates.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. (2S,4R)-N-tert-butyl-1-[(2R,3S)-2-hydroxy-3-[(2-phenoxyacetyl)amino]-4-phenyl-butyl]-4-(4-pyridylsulfanyl)piperidine-2-carboxamide | C33H42N4O4S | CID 503235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of N-tert-Butyl 4-Aminophenylsulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this scaffold has been integral to the development of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic properties. The 4-aminophenylsulfonamide core is particularly significant as it mimics the structure of para-aminobenzoic acid (PABA), allowing these molecules to act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for folic acid synthesis in bacteria, and its inhibition leads to a bacteriostatic effect.[1][2]
Mammalian cells are unaffected as they do not synthesize their own folate, making sulfonamides selectively toxic to bacteria.[3] The synthesis of analogs based on this core, such as "N-tert-Butyl 4-Aminophenylsulfonamide," allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. By modifying the substituent on the sulfonamide nitrogen (the R-group), researchers can explore structure-activity relationships (SAR) to optimize potency, selectivity, and metabolic stability.
This document provides a detailed, two-step protocol for the synthesis of N-substituted 4-aminophenylsulfonamide analogs, using the preparation of this compound as a representative example.
Mechanism of Action: Inhibition of Folate Synthesis
The primary antibacterial mechanism for 4-aminophenylsulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS).[4] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the de novo synthesis of dihydrofolic acid, a precursor to DNA and RNA.[3][5] By mimicking PABA, the sulfonamide analog binds to the active site of DHPS, halting the pathway and preventing bacterial replication.[2]
General Synthetic Workflow
The synthesis is typically performed in two main steps:
-
N-Sulfonylation: Reaction of an amine with N-acetylsulfanilyl chloride (4-acetamidobenzenesulfonyl chloride) to form the protected sulfonamide intermediate.
-
Deprotection: Acid-catalyzed hydrolysis to remove the N-acetyl protecting group, yielding the final 4-aminophenylsulfonamide analog.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-tert-Butyl 4-acetamidophenylsulfonamide (Intermediate)
This procedure details the coupling of 4-acetamidobenzenesulfonyl chloride with tert-butylamine.
Materials:
-
4-Acetamidobenzenesulfonyl chloride (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve sodium carbonate (1.5 eq) and tert-butylamine (1.1 eq) in anhydrous dichloromethane (approx. 10 mL per 5 mmol of sulfonyl chloride). Stir the mixture at room temperature for 10 minutes.
-
In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 15 mL per 5 mmol).
-
Add the sulfonyl chloride solution dropwise to the stirring amine mixture over 15-20 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared (typically 2-4 hours).
-
Once the reaction is complete, add distilled water (approx. 20 mL) to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-tert-Butyl 4-acetamidophenylsulfonamide.
Protocol 2: Synthesis of this compound (Final Product)
This procedure describes the acidic hydrolysis of the N-acetyl protecting group.[2]
Materials:
-
N-tert-Butyl 4-acetamidophenylsulfonamide (from Protocol 1)
-
Hydrochloric acid (HCl), 6M solution
-
Sodium hydroxide (NaOH) solution, 10% w/v or saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar and reflux condenser
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Standard glassware for extraction and purification
Procedure:
-
Place the N-tert-Butyl 4-acetamidophenylsulfonamide (1.0 eq) into a round-bottom flask.
-
Add 6M hydrochloric acid (enough to fully dissolve the solid with stirring, e.g., 10-15 mL per gram).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the acidic solution by adding 10% NaOH solution or saturated NaHCO₃ solution until the pH is approximately 7-8. The product may precipitate as a solid.
-
Extract the product from the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid is the final product, this compound. It can be further purified by recrystallization if necessary.
Data Presentation
The following table presents representative data for the synthesis of various N-substituted 4-aminophenylsulfonamide analogs following the general protocols described above. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Amine (R-NH₂) | Intermediate Yield (%) | Final Product Yield (%) | Overall Yield (%) | Purity (by HPLC, %) |
| tert-Butylamine | 85 | 92 | 78 | >98% |
| Cyclohexylamine | 88 | 94 | 83 | >99% |
| Aniline | 75 | 90 | 68 | >97% |
| Benzylamine | 82 | 91 | 75 | >98% |
| Morpholine | 90 | 95 | 86 | >99% |
| Piperidine | 91 | 93 | 85 | >99% |
Note: Purity is typically determined post-purification.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-tert-Butyl 4-Aminophenylsulfonamide in Cancer Research
Application Notes and Protocols: "N-tert-Butyl 4-Aminophenylsulfonamide" as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-tert-Butyl 4-aminophenylsulfonamide as a crucial intermediate in the development of kinase inhibitors, particularly targeting PIM and CK2 kinases, which are significant in cancer research.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. The presence of a primary aromatic amine allows for diverse functionalization, while the N-tert-butyl sulfonamide moiety can influence the physicochemical properties, such as solubility and metabolic stability, of the final drug candidate. This document outlines the synthesis of this intermediate and its application in the preparation of potent kinase inhibitors.
Synthesis of this compound
A common and reliable synthetic route to this compound involves a three-step process starting from acetanilide. This method protects the aniline nitrogen, allowing for selective functionalization of the phenyl ring.
Overall Synthetic Scheme:
Figure 1: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This procedure is based on established methods of chlorosulfonating activated aromatic rings.
-
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (4-5 molar equivalents) to 0°C in an ice bath.
-
Slowly add acetanilide (1 molar equivalent) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours.
-
Cool the mixture back to room temperature and add thionyl chloride (1.5-2 molar equivalents) dropwise.
-
Heat the reaction mixture to 70-80°C for 1 hour.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-acetamidobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of N-tert-Butyl-4-acetamidophenylsulfonamide
-
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
tert-Butylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in DCM.
-
Add pyridine (1.2 molar equivalents) and cool the mixture to 0°C.
-
Slowly add tert-butylamine (1.1 molar equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-tert-Butyl-4-acetamidophenylsulfonamide.
-
Step 3: Synthesis of this compound (Hydrolysis)
-
Materials:
-
N-tert-Butyl-4-acetamidophenylsulfonamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium hydroxide solution
-
-
Procedure:
-
Suspend N-tert-Butyl-4-acetamidophenylsulfonamide (1 molar equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to afford this compound.
-
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (Typical) |
| 1 | 4-Acetamidobenzenesulfonyl Chloride | Acetanilide | Chlorosulfonic acid, Thionyl chloride | 85-95% | >95% |
| 2 | N-tert-Butyl-4-acetamidophenylsulfonamide | 4-Acetamidobenzenesulfonyl chloride | tert-Butylamine, Pyridine | 80-90% | >98% |
| 3 | This compound | N-tert-Butyl-4-acetamidophenylsulfonamide | Hydrochloric acid | 90-98% | >99% |
Table 1: Summary of Synthetic Steps and Typical Yields.
Application in the Synthesis of Kinase Inhibitors
This compound serves as a versatile intermediate for the synthesis of various kinase inhibitors. The primary amine provides a nucleophilic handle for reaction with electrophilic heterocyclic scaffolds, a common strategy in the design of ATP-competitive kinase inhibitors.
Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor
A common core structure in many kinase inhibitors is the 2,4-disubstituted pyrimidine ring. This compound can be coupled with a di-chlorinated pyrimidine in a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Figure 2: General scheme for the synthesis of a pyrimidine-based kinase inhibitor.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Materials:
-
This compound
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
-
Procedure:
-
To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1 molar equivalent) in n-butanol, add this compound (1.1 molar equivalents).
-
Add DIPEA (2 molar equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted product.
-
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Typical Yield |
| This compound | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | n-Butanol | DIPEA | Reflux | 60-80% |
Table 2: Quantitative Data for a Representative SNAr Reaction.
Biological Context: Targeting PIM and CK2 Kinase Signaling Pathways
The synthesized pyrimidine-based inhibitors often target serine/threonine kinases like PIM and CK2, which are overexpressed in many cancers and play crucial roles in cell survival, proliferation, and apoptosis resistance.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.
Figure 3: Simplified PIM Kinase Signaling Pathway and point of inhibition.
CK2 Kinase Signaling Pathway
CK2 is a constitutively active kinase that regulates numerous cellular processes by phosphorylating a wide range of substrates. It is a key player in pathways such as PI3K/Akt, NF-κB, and Wnt/β-catenin, all of which are critical for cancer cell proliferation and survival.
Figure 4: Simplified CK2 Kinase Signaling Pathways and point of inhibition.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of kinase inhibitors. The straightforward, high-yielding synthetic route to this compound, coupled with its reactivity in SNAr reactions, makes it an important tool for medicinal chemists and drug development professionals. The resulting compounds have the potential to modulate key signaling pathways involved in cancer, highlighting the significance of this intermediate in the development of novel therapeutics.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-tert-Butyl 4-Aminophenylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl 4-Aminophenylsulfonamide is a sulfonamide compound of interest in pharmaceutical research and development. Accurate and robust analytical methods are essential for its quantification in various stages, including synthesis, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.
This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is based on established principles for the analysis of structurally similar sulfonamides and aromatic compounds.[1][2]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Equipment
-
HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
Reagents and Materials
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid) |
| Elution Mode | Isocratic or Gradient (see Table 2 for a starting gradient) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 5 µL[1] |
| Detection Wavelength | 265 nm[1] |
Table 1: HPLC Chromatographic Conditions
A gradient elution program can be employed for optimal separation, especially when analyzing impurities. A suggested starting gradient is provided below.
| Time (minutes) | % Acetonitrile | % Water (with 0.1% Acid) |
| 0 | 30 | 70 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
| 35 | 30 | 70 |
| 40 | 30 | 70 |
Table 2: Example Gradient Elution Program
Preparation of Solutions
2.4.1. Diluent Preparation A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is recommended as the diluent.
2.4.2. Standard Stock Solution Preparation (e.g., 500 µg/mL)
-
Accurately weigh approximately 50 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to the mark with the diluent and mix well.
2.4.3. Working Standard Solution Preparation (e.g., 50 µg/mL)
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
2.4.4. Sample Preparation The sample preparation will depend on the matrix. For a drug substance:
-
Accurately weigh an amount of the sample equivalent to about 50 mg of this compound.
-
Transfer it into a 100 mL volumetric flask.
-
Follow steps 3-5 from the Standard Stock Solution Preparation.
-
Further dilute as necessary to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Typical Expected Values)
The following table summarizes typical performance characteristics that can be expected from a validated HPLC method for sulfonamides. These values are based on data for the structurally related compound 4-Amino Benzene Sulphonamide and should be established for this compound during method validation.[1]
| Parameter | Typical Expected Value |
| Retention Time (RT) | Approximately 8-15 minutes (dependent on exact conditions) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.06 - 0.07 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.20 - 0.21 µg/mL[1] |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 3: Typical Method Validation Performance Characteristics
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: The N-tert-Butylsulfonyl (Bus) Group in Peptide Chemistry
A Note on "N-tert-Butyl 4-Aminophenylsulfonamide": A thorough review of the current literature indicates that "this compound" is not established as a protecting group in peptide chemistry. This document instead focuses on the N-tert-butylsulfonyl (Bus) group, a well-documented and versatile sulfonamide-based protecting group that incorporates the tert-butyl moiety and offers unique advantages in peptide synthesis.
Introduction to the N-tert-Butylsulfonyl (Bus) Protecting Group
The N-tert-butylsulfonyl (Bus) group is an amine protecting group that has demonstrated significant utility in the synthesis of amino acids and peptides.[1] Introduced by Sun and Weinreb, the Bus group provides robust protection under various conditions while allowing for facile removal under specific, mild acidic conditions.[1] Its unique stability profile makes it a valuable tool for orthogonal protection strategies, particularly in the synthesis of complex peptides where selective deprotection is paramount.[2]
Key Advantages:
-
Stability: The Bus group is stable to basic conditions (e.g., piperidine used for Fmoc removal), hydrogenolysis (for Cbz removal), and various coupling reagents.
-
Orthogonality: It is orthogonal to the Fmoc and Cbz protecting groups, allowing for selective deprotection schemes in complex syntheses.
-
Mild Cleavage: Removal is achieved under mildly acidic conditions, which can be fine-tuned to avoid cleavage of other acid-labile groups in some contexts.[2]
Data Presentation: Synthesis and Cleavage of N-Bus Protected Amino Acids
The following tables summarize the reaction conditions and yields for the protection of amino acids with the Bus group and its subsequent cleavage.
Table 1: Synthesis of N-Bus-Amino Acid Esters
| Amino Acid Ester | Protection Yield (2 steps, %) | Cleavage Yield (%) |
| Phenylalanine Ethyl Ester | 84 | 92 |
| Leucine Methyl Ester | 85 | 95 |
| Valine Methyl Ester | 82 | 90 |
| Alanine Methyl Ester | 86 | 93 |
| Proline Methyl Ester | 80 | 91 |
| Serine(OBn) Methyl Ester | 88 | 89 |
| Aspartic Acid(OBn) Dimethyl Ester | 87 | 90 |
Data compiled from studies on the application of the Bus protecting group.
Table 2: Orthogonal Deprotection Compatibility
| Protecting Group | Deprotection Reagent | Stability of Bus Group |
| Fmoc | 20% Piperidine/DMF | Stable |
| Cbz | H₂, Pd/C | Stable |
| Boc | TFA | Cleaved |
| Bus | 0.1 N TfOH, Anisole, CH₂Cl₂ | - |
Experimental Protocols
This protocol describes a general two-step procedure for the synthesis of an N-Bus protected amino acid ester.
Step 1: Formation of N-tert-Butylsulfinamide
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (2.5 eq) dropwise to the solution.
-
Add tert-butylsulfinyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-tert-butylsulfinamide.
Step 2: Oxidation to N-tert-Butylsulfonamide (N-Bus)
-
Dissolve the crude sulfinamide from Step 1 in a biphasic solvent system of acetonitrile, carbon tetrachloride, and water.
-
Add sodium periodate (NaIO₄) (1.5 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃) (0.01 eq).
-
Stir the mixture vigorously at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure N-Bus-amino acid ester.
-
Dissolve the N-Bus protected peptide or amino acid (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and anisole (10 eq).
-
Cool the solution to 0 °C.
-
Slowly add a solution of trifluoromethanesulfonic acid (TfOH) (0.2 N in CH₂Cl₂) (1.5 eq).
-
Stir the solution at 0 °C for 2 hours, then allow it to warm to 4 °C and stir for an additional 10 hours (monitor by TLC or HPLC).
-
Quench the reaction by adding water.
-
Neutralize the aqueous layer with an appropriate basic resin (e.g., DOWEX 550A, OH⁻ form) to pH ~8.5.
-
Filter the resin and acidify the filtrate with 1 M HCl.
-
The resulting aqueous solution contains the deprotected amine salt, which can be isolated by lyophilization or used directly in the next step.
Visualizations
Caption: Workflow for the two-step protection of an amino acid with the N-Bus group.
Caption: General workflow for the acidic cleavage of the N-Bus protecting group.
Caption: Illustrative orthogonal strategy using Fmoc for Nα-protection and Bus for side-chain protection.
References
Application Note: N-tert-Butyl-4-aminophenylsulfonamide as a Scaffold for Novel Antimicrobial Agents
Introduction
N-tert-Butyl-4-aminophenylsulfonamide is a versatile chemical scaffold for the development of new antimicrobial agents. The sulfonamide group is a well-established pharmacophore with a broad spectrum of biological activities, including antibacterial and antifungal properties. The presence of a primary aromatic amine and a bulky tert-butyl group allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the potential applications and provides exemplary protocols for the synthesis and evaluation of antimicrobial agents derived from N-tert-Butyl-4-aminophenylsulfonamide.
Key Features of N-tert-Butyl-4-aminophenylsulfonamide in Drug Design:
-
Established Pharmacophore: The core 4-aminophenylsulfonamide structure is a known inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
-
Synthetic Tractability: The primary amine serves as a convenient handle for the introduction of various functional groups and heterocyclic moieties through reactions like acylation, Schiff base formation, and diazotization.
-
Modulation of Physicochemical Properties: The lipophilic tert-butyl group can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting compounds.
Applications in Antimicrobial Drug Development
N-tert-Butyl-4-aminophenylsulfonamide can be utilized as a starting material for the synthesis of a wide range of derivatives with potential antimicrobial activity against various pathogens. By modifying the 4-amino group, researchers can explore structure-activity relationships (SAR) to develop compounds with improved efficacy and a broader spectrum of activity.
Data Presentation
The following table summarizes the antimicrobial activity of representative sulfonamide derivatives, demonstrating the potential of this class of compounds. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| I | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA isolates) | 32-128 | [1] |
| II | N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64 | [1] |
| KVM-219 | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative | Staphylococcus aureus | 0.78-3.75 | [2] |
| KVM-219 | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative | Candida albicans | 1.56-20.0 | [2] |
| Compound 18 | Phenylthiazole with a tert-butyl moiety | Escherichia coli JW55031 | Moderate Potency | [3] |
| Compound 18 | Phenylthiazole with a tert-butyl moiety | MRSA USA300 | Moderate Potency | [3] |
| Compound 18 | Phenylthiazole with a tert-butyl moiety | Candida albicans | Moderate Potency | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl Derivatives of N-tert-Butyl-4-aminophenylsulfonamide
This protocol describes a general method for the acylation of the 4-amino group of N-tert-Butyl-4-aminophenylsulfonamide with a carboxylic acid.
Materials:
-
N-tert-Butyl-4-aminophenylsulfonamide
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Dimethylformamide (DMF) or other suitable solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-tert-Butyl-4-aminophenylsulfonamide (1 equivalent) and the carboxylic acid (1.1 equivalents) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.usmf.md [repository.usmf.md]
- 3. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-Butyl 4-Aminophenylsulfonamide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-tert-Butyl 4-Aminophenylsulfonamide. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield of p-acetamidobenzenesulfonyl chloride in the chlorosulfonation step.
-
Question: My yield of p-acetamidobenzenesulfonyl chloride is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step are often due to incomplete reaction or degradation of the product. Here are some factors to consider:
-
Moisture: Chlorosulfonic acid reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
-
Reaction Temperature: The temperature should be carefully controlled. Adding acetanilide to chlorosulfonic acid should be done at a low temperature (around 12-15°C) to prevent side reactions. After the addition, the reaction mixture should be gently heated (e.g., to 60°C) to ensure the reaction goes to completion.[1]
-
Purity of Reagents: Use freshly distilled chlorosulfonic acid for the best results.[1] The quality of the acetanilide is also important.
-
Reaction Time: An insufficient reaction time can lead to incomplete conversion. The disappearance of hydrogen chloride evolution can be an indicator of reaction completion.[1]
-
Work-up Procedure: The product, p-acetamidobenzenesulfonyl chloride, is sensitive to hydrolysis. The work-up, which involves pouring the reaction mixture onto ice, should be done quickly and efficiently to minimize contact with water.
-
Issue 2: Inefficient reaction between p-acetamidobenzenesulfonyl chloride and tert-butylamine.
-
Question: The formation of N-tert-Butyl-4-acetamidophenylsulfonamide is slow or incomplete. How can I optimize this step?
-
Answer: This is a nucleophilic substitution reaction. Several factors can influence its efficiency:
-
Solvent: The choice of solvent is crucial. A dry, inert solvent is recommended.
-
Base: A base is typically used to neutralize the HCl formed during the reaction. The choice and amount of base can affect the reaction rate.
-
Steric Hindrance: Tert-butylamine is a bulky nucleophile, which can slow down the reaction. Gentle heating might be necessary to drive the reaction to completion.
-
Purity of p-acetamidobenzenesulfonyl chloride: Impurities from the previous step can interfere with this reaction. Using purified sulfonyl chloride is advisable.
-
Issue 3: Difficulty in the deprotection of the acetyl group.
-
Question: I am struggling to remove the acetyl group to get the final product, or the yield is low during this step. What are the recommended deprotection methods?
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Answer: The deprotection of the acetyl group is a critical step.
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Acidic Hydrolysis: This is a common method. However, strong acidic conditions and high temperatures can sometimes lead to the cleavage of the sulfonamide bond or other side reactions.
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Basic Hydrolysis: Saponification using a base like sodium hydroxide is another option. The reaction conditions need to be optimized to avoid side reactions.
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Alternative Protecting Groups: While not a direct solution to the current problem, for future syntheses, consider using a protecting group that can be removed under milder conditions.
-
Issue 4: Challenges in the purification of the final product.
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Question: I am having trouble obtaining pure this compound. What are the common impurities and how can I remove them?
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Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.
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Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical for good recovery and purity.
-
Column Chromatography: For more challenging separations, column chromatography can be employed. A suitable stationary phase (e.g., silica gel or basic alumina) and eluent system should be chosen.[2]
-
Acid-Base Extraction: The amino group in the final product allows for purification via acid-base extraction. The product can be protonated with an acid to form a water-soluble salt, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by adding a base.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of aniline before chlorosulfonation?
A1: The amino group in aniline is a strong activating group and also a base. If aniline is used directly in the chlorosulfonation reaction, several issues can arise:
-
Reaction with Chlorosulfonic Acid: The amino group can react with the strong acid, chlorosulfonic acid, in an acid-base reaction.
-
Side Reactions: The high reactivity of the amino group can lead to undesirable side reactions and the formation of multiple products.
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Directing Effect: Protonation of the amino group would change its directing effect from ortho, para-directing to meta-directing. Protecting the amino group as an acetamide (acetanilide) moderates its reactivity and ensures the sulfonyl chloride group is introduced at the desired para position.
Q2: What are the key safety precautions for this synthesis?
A2: This synthesis involves hazardous materials and reactions.
-
Chlorosulfonic Acid: This is a highly corrosive and water-reactive substance. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). It reacts violently with water, releasing large amounts of HCl gas.[1]
-
Thionyl Chloride: If used for the synthesis of the sulfonyl chloride, it is also corrosive and reacts with water.
-
Pressure Build-up: The reaction of acetanilide with chlorosulfonic acid evolves a large volume of hydrogen chloride gas, which can cause pressure build-up if the reaction vessel is not properly vented.[1]
Q3: How can the progress of the reactions be monitored?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of most of the steps by comparing the reaction mixture to the starting materials.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the disappearance of starting materials and the appearance of the product.[3]
-
Gas Evolution: In the chlorosulfonation step, the cessation of HCl gas evolution is a good indicator that the reaction is nearing completion.[1]
Experimental Protocols
A general protocol for the synthesis is provided below. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
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In a dry round-bottom flask equipped with a mechanical stirrer and a gas outlet, place chlorosulfonic acid.
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Cool the flask in an ice-water bath.
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Slowly add acetanilide in small portions while maintaining the temperature between 12-15°C.[1]
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After the addition is complete, heat the mixture to 60°C for about two hours, or until the evolution of HCl gas ceases.[1]
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Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a fume hood.
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Collect the precipitated solid by vacuum filtration and wash it with cold water.
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The crude p-acetamidobenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of N-tert-Butyl-4-acetamidophenylsulfonamide
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Dissolve p-acetamidobenzenesulfonyl chloride in a suitable dry solvent in a reaction flask.
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Add a base (e.g., triethylamine or pyridine).
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Slowly add tert-butylamine to the mixture.
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Stir the reaction mixture. Gentle heating may be required.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, perform a suitable work-up, which may involve washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
Step 3: Deprotection to Yield this compound
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To the crude N-tert-Butyl-4-acetamidophenylsulfonamide, add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Heat the mixture under reflux until the deprotection is complete (monitor by TLC).
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Cool the reaction mixture and neutralize it to precipitate the product.
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Collect the solid by filtration, wash with water, and dry.
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Purify the final product by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Typical Yield | Reference |
| 1. Chlorosulfonation | Acetanilide | Chlorosulfonic acid | - | 12-15°C then 60°C | 77-81% (crude) | [1] |
| 2. Sulfonamide Formation | p-Acetamidobenzenesulfonyl chloride, tert-butylamine | Base (e.g., Pyridine) | Acetonitrile (dry) | Reflux | ~91% (for a similar reaction) | [4] |
| 3. Deprotection | N-tert-Butyl-4-acetamidophenylsulfonamide | Acid (e.g., HCl) or Base (e.g., NaOH) | Water | Reflux | Variable | - |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of N-tert-Butyl 4-Aminophenylsulfonamide
Welcome to the technical support center for the purification of N-tert-Butyl 4-Aminophenylsulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials or side-products. Depending on the synthetic route, these may include:
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4-Aminobenzenesulfonamide: If the tert-butyl group is introduced onto 4-aminobenzenesulfonamide, any unreacted starting material will be a primary impurity.
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Di-tert-butylated product: Although less common due to steric hindrance, a second tert-butyl group could potentially be added to the sulfonamide nitrogen.
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Unreacted p-acetamidobenzenesulfonyl chloride: If the synthesis proceeds via protection of the amine, reaction with tert-butylamine, and subsequent deprotection, this intermediate could be a carry-over impurity.
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Starting Amines: Residual tert-butylamine from the reaction.
Q2: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A2: "Oiling out" can occur for several reasons, including a supersaturated solution, a high impurity level, or too rapid cooling. To address this:
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Re-dissolve and dilute: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it.
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Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
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Solvent system modification: Consider using a different solvent or a co-solvent system.
-
Seed crystals: If available, add a small seed crystal of pure product to induce crystallization.
Q3: My compound is streaking on the silica gel column. How can I improve the separation?
A3: Streaking on a silica gel column is often due to the polar nature of the amine and sulfonamide groups interacting strongly with the acidic silica. To mitigate this:
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Add a modifier to the eluent: A small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 column.
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Dry loading: Adsorbing the crude product onto a small amount of silica gel and loading it as a solid onto the column can sometimes improve resolution.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is too dilute.- Nucleation is inhibited. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Low yield of crystals. | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required for dissolution.- Cool the solution to a lower temperature (e.g., in a freezer).- Concentrate the mother liquor to obtain a second crop of crystals. |
| Crystals are colored or appear impure. | - Impurities were co-crystallized.- The cooling was too rapid. | - Perform a hot filtration to remove insoluble impurities.- Allow the solution to cool more slowly.- Consider a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline. | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Poor separation of the product from impurities. | - Inappropriate mobile phase.- Column was not packed properly. | - Optimize the eluent system using thin-layer chromatography (TLC) first.- Ensure the column is packed uniformly without any cracks or bubbles. |
| Product elutes too quickly with the solvent front. | - Eluent is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol and the choice of solvent should be experimentally determined. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water.
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography of this compound
-
TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.
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Column Packing: Prepare a silica gel column using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated after adsorbing the sample onto a small amount of silica gel (dry loading).
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
Logical Workflow for Purification Troubleshooting
Caption: A decision-making workflow for the purification of this compound.
Experimental Workflow for Purification
Caption: A general experimental workflow from synthesis to the pure product.
Technical Support Center: Overcoming Solubility Challenges with N-tert-Butyl 4-Aminophenylsulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "N-tert-Butyl 4-Aminophenylsulfonamide" (CAS: 209917-48-6) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low aqueous solubility?
A1: The low aqueous solubility of this compound is characteristic of many sulfonamide-containing compounds. This is primarily due to the presence of a crystalline structure with strong intermolecular hydrogen bonds that require significant energy to overcome for dissolution in water. The molecule also possesses both a weakly acidic sulfonamide group and a weakly basic amino group, making its ionization and, consequently, its solubility highly dependent on the pH of the aqueous environment. In its non-ionized state, the compound is more hydrophobic and less soluble.
Q2: I'm seeing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final assay medium exceeds its solubility limit in the mixed solvent system (aqueous buffer + DMSO). Here are the initial troubleshooting steps:
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Lower the final concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its solubility threshold in the assay buffer.
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Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize its potential interference with the biological assay and to reduce the risk of precipitation.
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Adjust the pH of the assay buffer: The solubility of this compound is pH-dependent. Experimenting with different buffer pH values may increase its solubility.
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Consider using solubilizing excipients: If the above steps are not sufficient, you may need to explore the use of solubilizing agents like cyclodextrins.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While DMSO is the preferred choice for initial stock preparation, other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used. However, it is crucial to consider the compatibility of the chosen solvent with your specific assay, as some solvents may exhibit toxicity or interfere with the biological system at higher concentrations. Always perform a vehicle control experiment to assess the effect of the solvent on your assay.
Solubility Data
| Solvent/Buffer | Estimated Solubility | Recommendations |
| Water (neutral pH) | Very Low | Direct dissolution in aqueous buffers is not recommended. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., >10 mM). |
| Ethanol | Moderate | Can be used as a co-solvent, but may have higher cellular toxicity than DMSO. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Expect precipitation at concentrations above the low micromolar range. |
| Acidic Buffer (e.g., pH 5.0) | Low to Moderate | Solubility may be slightly enhanced due to protonation of the amino group. |
| Basic Buffer (e.g., pH 9.0) | Low to Moderate | Solubility may be slightly enhanced due to deprotonation of the sulfonamide group. |
Troubleshooting Guide
Problem 1: My this compound powder will not dissolve in my aqueous assay buffer.
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Question: What should be my first step if the compound is insoluble in the aqueous buffer? Answer: The first step is to prepare a concentrated stock solution in an organic solvent, preferably DMSO. Direct dissolution in aqueous buffers is often not feasible for this type of compound.
Problem 2: After preparing a DMSO stock and diluting it into my assay buffer, I observe a cloudy solution or precipitate.
-
Question: What are the likely causes of precipitation upon dilution, and how can I resolve it? Answer: This indicates that the final concentration of the compound is above its solubility limit in your assay buffer. To resolve this, you can:
-
Reduce the Final Compound Concentration: Test a lower final concentration of the compound in your assay.
-
Decrease the Final DMSO Concentration: A high percentage of DMSO in the final solution can sometimes cause compounds to precipitate when diluted into an aqueous environment. Aim for a final DMSO concentration of less than 1%.
-
Modify the Buffer pH: Systematically test the solubility of the compound in your assay buffer at different pH values (e.g., 6.0, 7.4, and 8.0) to find the optimal pH for solubility.
-
Employ a Co-solvent: In some cases, a combination of solvents can improve solubility. However, this requires careful validation to ensure the solvent mixture does not affect the assay.
-
Utilize Solubilizing Agents: Consider using cyclodextrins to encapsulate the compound and increase its apparent aqueous solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass:
-
Molecular Weight of this compound: 228.31 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 228.31 g/mol = 0.0022831 g = 2.28 mg
-
-
-
Weigh the compound: Accurately weigh approximately 2.28 mg of this compound using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Determination of Aqueous Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing your aqueous assay buffer at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
-
Separation of Undissolved Solid:
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Centrifuge the vials at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, with a pre-established standard curve.
-
Protocol 3: Using β-Cyclodextrins to Enhance Solubility
-
Prepare a Cyclodextrin Solution:
-
Prepare a solution of β-cyclodextrin (or a derivative like HP-β-CD or Me-β-CD) in your aqueous assay buffer. The concentration will need to be optimized, but a starting point could be 1-10 mM.
-
-
Complexation:
-
Add the DMSO stock solution of this compound to the cyclodextrin solution while vortexing.
-
Allow the mixture to incubate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
-
Evaluation:
-
Visually inspect the solution for any signs of precipitation.
-
Proceed with your assay, ensuring you have an appropriate vehicle control containing the same concentration of cyclodextrin and DMSO.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Decision tree for selecting a solubility enhancement strategy.
side reactions in the synthesis of "N-tert-Butyl 4-Aminophenylsulfonamide" and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-Butyl 4-Aminophenylsulfonamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, categorized by reaction step.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Chlorosulfonation of Acetanilide | ||
| Low yield of p-acetamidobenzenesulfonyl chloride | - Incomplete reaction. - Side reaction due to moisture. - Formation of ortho-isomer. | - Ensure acetanilide is completely dissolved before proceeding. - Use freshly distilled chlorosulfonic acid and dry glassware. - Maintain a low reaction temperature (0-5 °C) to favor para-substitution. |
| Product is a dark oil or tar instead of a solid | - Reaction temperature was too high, causing decomposition. | - Carefully control the addition rate of chlorosulfonic acid to maintain the recommended temperature.[1] - Use a two-stage temperature process: a lower temperature for the initial sulfonation and a higher temperature for the chlorination.[2] |
| Step 2: Reaction of p-acetamidobenzenesulfonyl chloride with tert-butylamine | ||
| Low yield of N-tert-butyl-4-acetamidophenylsulfonamide | - Hydrolysis of p-acetamidobenzenesulfonyl chloride. - Incomplete reaction. | - Ensure all reagents and solvents are anhydrous. - Use an excess of tert-butylamine or a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct and drive the reaction to completion.[3] |
| Presence of p-acetamidobenzenesulfonic acid in the product | - Hydrolysis of the sulfonyl chloride starting material. | - Work up the reaction mixture with a mild base to remove the acidic impurity. |
| Step 3: Deprotection of the Acetyl Group | ||
| Incomplete deprotection | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base catalyst. | - Increase the reaction time or temperature according to the chosen protocol (acid or base hydrolysis). - Use a higher concentration of the acid or base catalyst. |
| Formation of unknown byproducts | - Degradation of the product under harsh deprotection conditions. | - For acid hydrolysis, use moderate conditions (e.g., refluxing in dilute HCl). - For base hydrolysis, carefully control the temperature and reaction time to avoid potential side reactions.[4] |
| General/Purification | ||
| Difficulty in purifying the final product | - Presence of persistent impurities from side reactions. | - Recrystallization from a suitable solvent (e.g., ethanol/water). - Column chromatography on silica gel. - Convert the final amine product to its hydrochloride salt to facilitate purification by washing with organic solvents.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic pathway for this compound?
A1: The synthesis is typically a three-step process starting from acetanilide.
References
- 1. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]
- 2. Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction - Eureka | Patsnap [eureka.patsnap.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. researchgate.net [researchgate.net]
optimizing reaction conditions for the N-alkylation of sulfonamides.
Welcome to the technical support center for the N-alkylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the N-alkylation of sulfonamides.
FAQ 1: I am observing low to no conversion in my N-alkylation reaction. What are the potential causes and how can I troubleshoot this?
Low conversion in the N-alkylation of sulfonamides can be attributed to several factors, including the choice of base, solvent, temperature, and the reactivity of the substrates.[1] Here is a systematic approach to troubleshooting:
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Base Selection: The primary role of the base is to deprotonate the sulfonamide nitrogen, rendering it nucleophilic.[1] If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor conversion, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[2]
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Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base, leading to a more reactive "naked" sulfonamide anion.[3]
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Reaction Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a satisfactory rate. If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80°C) may improve the yield. However, be mindful that higher temperatures can also promote side reactions.[3]
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Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is crucial. The reactivity order is generally I > Br > Cl > OTs. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide could significantly improve the conversion rate.[1]
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Steric Hindrance: Highly sterically hindered sulfonamides or alkylating agents can lead to slow reaction rates. In such cases, prolonged reaction times, higher temperatures, or the use of a less hindered substrate, if possible, may be necessary.[4][5]
FAQ 2: My reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I favor mono-alkylation?
N,N-dialkylation is a common side reaction, especially with primary sulfonamides.[3] The following strategies can help to promote mono-alkylation:
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Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). A large excess will drive the reaction towards dialkylation.[3]
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Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low instantaneous concentration, which favors the mono-alkylation product.[3]
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Leverage Steric Hindrance:
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Base Selection: Employing a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thereby suppressing dialkylation.[3]
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Lower Reaction Temperature: Reducing the reaction temperature can sometimes increase the selectivity for mono-alkylation by slowing down the rate of the second alkylation.[3]
FAQ 3: I suspect O-alkylation is occurring as a side reaction. How can I confirm this and promote N-alkylation?
While N-alkylation is generally favored, O-alkylation can sometimes occur, leading to the formation of a sulfonate ester isomer. Here’s how to address this issue:
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Characterization: O-alkylated products can be identified by spectroscopic methods such as NMR and mass spectrometry. The spectral data will be distinct from the desired N-alkylated product.
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Promoting N-Alkylation:
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Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by leaving the sulfonamide anion more exposed for reaction at the nitrogen atom.[3] In contrast, polar protic solvents can solvate the oxygen atoms of the sulfonamide anion through hydrogen bonding, which can also favor N-alkylation, but these solvents may react with the alkylating agent.[3]
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Counter-ion Effects: Larger, "softer" cations from the base, such as cesium (Cs⁺), can lead to a looser ion pair and may favor N-alkylation.[3]
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Alkylating Agent: "Soft" electrophiles, such as alkyl iodides, tend to react preferentially at the more nucleophilic nitrogen atom, thus favoring N-alkylation.[3]
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FAQ 4: My reaction with a secondary alkyl halide is resulting in a low yield of the N-alkylated product and the formation of an alkene. How can I minimize this elimination side reaction?
The sulfonamide anion is a relatively strong base and can promote the E2 elimination of secondary and tertiary alkyl halides, competing with the desired SN2 substitution.[3] To minimize elimination:
-
Base Stoichiometry: Avoid using a large excess of the external base (e.g., K₂CO₃, NaH). Use only the amount necessary to deprotonate the sulfonamide.[3]
-
Reaction Temperature: Lowering the reaction temperature will generally favor the SN2 reaction over the E2 reaction, as elimination pathways often have a higher activation energy.[3]
-
Leaving Group: A better leaving group (I > Br > Cl) will enhance the rate of both SN2 and E2 reactions. While this may not selectively favor substitution, it can allow for the use of milder reaction conditions (e.g., lower temperature), which can in turn reduce elimination.
Optimization of Reaction Conditions: Data Summary
The following tables summarize reaction conditions for various N-alkylation methods to guide your optimization efforts.
Table 1: Effect of Base on the Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide
| Entry | Base (mol %) | Conversion (%) |
| 1 | K₂CO₃ (10) | 98 |
| 2 | None | 5 |
| 3 | Cs₂CO₃ (10) | <95 |
| 4 | KOH (10) | <95 |
| 5 | KO-t-Bu (10) | <95 |
| Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP precatalyst (5 mol %), xylenes, 150°C, 24 h.[2] |
Table 2: Comparison of Alkylating Agents and Alternative Methodologies
| Method | Alkylating Agent | Key Reagents/Catalyst | Typical Solvents | Key Advantages | Potential Issues |
| Classical Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile | Wide availability of reagents | Use of toxic alkylating agents, side reactions (di-alkylation, elimination) |
| Mitsunobu Reaction | Alcohols (R-OH) | PPh₃, DEAD or DIAD | THF, Dioxane | Mild conditions, stereochemical inversion | Stoichiometric byproducts (e.g., triphenylphosphine oxide) which can be difficult to remove |
| "Borrowing Hydrogen" | Alcohols (R-OH) | Mn, Ir, or Fe catalysts | Xylenes, Water | Atom economical, water is the only byproduct | Requires specific catalysts, may not be suitable for all substrates |
| Thermal Alkylation | Trichloroacetimidates | None (thermal) | Toluene (reflux) | Catalyst-free, mild conditions | Limited to alkylating agents that form stable carbocations |
Experimental Protocols
General Procedure for N-Alkylation using Alkyl Halides
-
Deprotonation: To a solution of the sulfonamide (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., NaH, 1.1 eq.) portion-wise at 0°C.
-
Alkylation: After stirring for a period to ensure complete deprotonation, add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at 0°C or room temperature.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight. If the reaction is sluggish, the temperature can be gradually increased.[3]
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]
-
Purification: The crude product is purified by silica gel chromatography.[3]
Fukuyama-Mitsunobu Reaction for N-Alkylation
-
Reaction Setup: To a solution of the alcohol (1.0 eq.), 2-nitrobenzenesulfonamide (1.2 eq.), and triphenylphosphine (1.5 eq.) in a suitable solvent (e.g., THF, dioxane) at 0°C, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 eq.) dropwise.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for several hours until completion, as monitored by TLC.[6]
-
Workup and Purification: Remove the solvent under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to separate the desired N-substituted sulfonamide from triphenylphosphine oxide and other byproducts.[6]
Visual Guides
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: A troubleshooting workflow for addressing low product yield.
Decision-Making for Minimizing N,N-Dialkylation
Caption: Strategies to favor mono-alkylation over N,N-dialkylation.
Overview of Alternative N-Alkylation Methodologies
Caption: Comparison of different approaches to N-alkylation of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions [organic-chemistry.org]
- 5. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of N-tert-Butyl 4-Aminophenylsulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of N-tert-Butyl 4-Aminophenylsulfonamide. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in crystallizing this compound?
The crystallization of this compound can be influenced by several factors inherent to its molecular structure. The presence of a bulky tert-butyl group can sterically hinder crystal packing, potentially leading to the formation of amorphous solids or requiring specific solvent systems to achieve a crystalline state. Furthermore, the amino and sulfonamide groups are capable of hydrogen bonding, which plays a significant role in the crystal lattice formation and can lead to polymorphism, where the compound crystallizes in different forms with distinct physical properties.
Q2: What are the general physical properties of this compound?
While specific experimental data for the melting point and solubility of this compound is not widely available in the literature, we can infer some properties based on its structure and data from similar compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 228.31 g/mol | --INVALID-LINK-- |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Melting Point | Not readily available. The related compound, 4-tert-butylbenzenesulfonamide, has a reported melting point of 128-130 °C. The amino group is expected to influence this value. | |
| Solubility | Expected to be soluble in polar organic solvents like alcohols (methanol, ethanol), acetone, and ethyl acetate, with lower solubility in nonpolar solvents like hexanes. The parent compound, 4-aminobenzenesulfonamide (sulfanilamide), is slightly soluble in cold water and ethanol, and soluble in boiling water and acetone. | Inferred from sulfanilamide data |
Q3: How do I select an appropriate solvent for crystallization?
A suitable solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. A solvent screening is the most effective method for identifying the ideal solvent or solvent system.
Solvent Screening Protocol:
-
Place a small amount of this compound (10-20 mg) into several vials.
-
Add a small volume (0.5 mL) of a different solvent to each vial. Solvents to consider include:
-
Polar Protic: Methanol, Ethanol, Isopropanol, Water
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile
-
Nonpolar: Toluene, Heptane, Hexanes
-
-
Observe the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the vial and observe if dissolution occurs.
-
Allow the clear solutions to cool slowly to room temperature and then in an ice bath.
-
The solvent that yields well-formed crystals upon cooling is a good candidate for crystallization.
Troubleshooting Guide
Problem: The compound "oils out" instead of forming crystals.
Cause: This typically occurs when the solution is too concentrated, the cooling rate is too fast, or the chosen solvent is not ideal, leading to the separation of a liquid phase of the solute instead of solid crystals.
Solution:
-
Dilute the Solution: Add more of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool more slowly.
-
Slow Down the Cooling Rate: Insulate the crystallization flask to promote gradual cooling. This can be achieved by wrapping the flask in glass wool or placing it in a Dewar flask.
-
Change the Solvent System:
-
Try a different single solvent identified from your solvent screen.
-
Use a co-solvent (anti-solvent) system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow the solution to cool slowly.
-
Problem: No crystals form, even after cooling.
Cause: The solution may not be sufficiently supersaturated.
Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a previous batch of crystals, add a single, small seed crystal to the solution. This will act as a template for crystal growth.
-
-
Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.
-
Use an Anti-Solvent: If not already using one, slowly add an anti-solvent to the solution.
-
Further Cooling: Cool the solution to a lower temperature (e.g., in a refrigerator or freezer), assuming the solvent will not freeze.
Problem: The resulting crystals are very small (powdery) or needle-like.
Cause: This is often due to rapid nucleation and crystal growth, which can be caused by a high degree of supersaturation or rapid cooling.
Solution:
-
Decrease the Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before any further cooling in an ice bath.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.
-
Consider a Different Solvent: The choice of solvent can significantly influence crystal habit. Experiment with different solvents from your solvent screen.
Problem: The crystallized product has a low yield.
Cause: This can result from using too much solvent, incomplete precipitation, or premature filtration.
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Ensure Complete Cooling: After the solution has reached room temperature, cool it in an ice bath for at least 30 minutes to maximize precipitation.
-
Recover a Second Crop: The remaining solution (mother liquor) after filtration may still contain a significant amount of the dissolved product. Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or acetone).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: With gentle stirring, slowly add a miscible "anti-solvent" (e.g., water or hexanes) until the solution becomes slightly and persistently turbid.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed for crystals to form. The process can be initiated by scratching or seeding if necessary.
-
Cooling: Once crystal formation has started, the flask can be cooled in an ice bath to maximize the yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
Visualization of Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Technical Support Center: N-tert-Butyl 4-Aminophenylsulfonamide Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butyl 4-Aminophenylsulfonamide. The information provided is based on general knowledge of sulfonamide chemistry and established stability testing guidelines. It is intended to serve as a guide for designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains a primary aromatic amine, a sulfonamide linkage, and a tert-butyl group, the following degradation pathways are anticipated under forced degradation conditions:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway for sulfonamides, especially under acidic or basic conditions. This would likely yield 4-aminobenzenesulfonic acid and tert-butylamine.
-
Oxidation: The primary aromatic amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and other colored degradation products. The sulfur atom in the sulfonamide group can also be oxidized.
-
Photodegradation: Exposure to UV light can induce cleavage of the S-N bond and the C-S bond, potentially leading to the formation of sulfanilic acid and other related compounds. Photolytic oxidation of the amino group is also possible.
-
Thermal Degradation: At elevated temperatures, desulfonation or cleavage of the tert-butyl group may occur.
Q2: Which analytical techniques are most suitable for stability testing of this compound?
A2: A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV detection. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.
Q3: What are the typical conditions for forced degradation studies of a sulfonamide derivative like this compound?
A3: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. According to ICH guidelines, typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
These conditions may need to be adjusted based on the lability of the molecule. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Troubleshooting Guides
Problem 1: No degradation is observed under standard forced degradation conditions.
| Possible Cause | Troubleshooting Step |
| The molecule is highly stable under the applied stress. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). |
| The analytical method is not stability-indicating. | Ensure the analytical method can separate the parent peak from any potential degradation products. This may require method re-development and validation. |
| Inadequate sample preparation. | Verify that the drug substance is fully dissolved and interacting with the stressor. |
Problem 2: Complete degradation of the drug substance is observed.
| Possible Cause | Troubleshooting Step |
| The stress conditions are too harsh. | Reduce the severity of the conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). |
| High reactivity of the molecule. | Perform time-point studies at milder conditions to capture the formation of initial degradation products. |
Problem 3: Unidentified peaks appear in the chromatogram of the stressed sample.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | Use LC-MS to obtain the mass of the unknown peaks to propose potential structures. Isolate the impurities using preparative HPLC for full structural elucidation by NMR. |
| Impurities from the placebo or reagents. | Analyze a placebo sample and a blank (reagents only) under the same stress conditions to identify any extraneous peaks. |
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Drug | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 0.78 |
| 0.1 M NaOH (60°C, 24h) | 18.5 | 3 | 0.82, 0.91 |
| 3% H₂O₂ (RT, 24h) | 12.8 | 2 | 1.15 |
| Thermal (105°C, 48h) | 8.5 | 1 | 1.24 |
| Photolytic (ICH Q1B) | 10.3 | 2 | 0.88 |
Table 2: Chromatographic Data of this compound and its Potential Degradation Products
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 10.5 | 1.00 |
| 4-Aminobenzenesulfonic acid | 8.2 | 0.78 |
| tert-Butylamine | - (Not retained on RP-HPLC) | - |
| N-tert-Butyl 4-Nitrosophenylsulfonamide | 12.1 | 1.15 |
| Sulfanilic Acid | 9.2 | 0.88 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Accurately weigh 10 mg of the solid drug substance in a glass vial and keep it in a hot air oven at 105°C for 48 hours. After the stipulated time, dissolve the contents in the solvent and dilute to a final concentration of 0.1 mg/mL.
-
Photostability Testing: Expose the solid drug substance and a solution (1 mg/mL) to light as per ICH Q1B guidelines. After exposure, dissolve the solid and dilute the solution to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for stability testing and degradation pathway analysis.
Caption: Troubleshooting decision tree for stability study outcomes.
refining analytical methods for "N-tert-Butyl 4-Aminophenylsulfonamide" detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butyl 4-Aminophenylsulfonamide. The information provided is designed to address common challenges encountered during analytical method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
A1: this compound is generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. Its solubility in water is limited. For reversed-phase HPLC, it is advisable to dissolve the compound in the mobile phase or a solvent with a similar or slightly stronger elution strength than the initial mobile phase composition.
Q2: What is the recommended storage condition for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q3: What is the UV maximum absorption wavelength (λmax) for this compound?
A3: The UV spectrum of this compound is expected to be similar to other 4-aminophenylsulfonamides, with a maximum absorption wavelength around 265 nm. This wavelength is suitable for detection in HPLC analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Interaction of the amine group with residual silanols on the silica-based column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution | 1. Inadequate mobile phase composition. 2. Column degradation. 3. Inappropriate flow rate. | 1. Optimize the mobile phase by adjusting the organic solvent-to-buffer ratio. A gradient elution may be necessary. 2. Replace the column with a new one of the same type. 3. Optimize the flow rate; a lower flow rate generally improves resolution. |
| Baseline Drift or Noise | 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Fluctuations in column temperature. | 1. Degas the mobile phase using sonication or an online degasser. 2. Use high-purity solvents and freshly prepared mobile phase. 3. Use a column oven to maintain a stable temperature.[1] |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leaks. 3. Column not properly equilibrated. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Check the pump for leaks and ensure a stable flow rate. 3. Allow sufficient time for the column to equilibrate with the mobile phase before injection.[2] |
GC-MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Poor Peak Shape | 1. The compound is not volatile enough or is thermally labile. 2. Active sites in the GC inlet or column. | 1. Derivatize the compound to increase its volatility and thermal stability. Silylation or acylation of the amine and sulfonamide groups is recommended.[3][4] 2. Use a deactivated inlet liner and a column suitable for amine analysis. |
| Low Sensitivity | 1. Inefficient derivatization. 2. Suboptimal mass spectrometer settings. | 1. Optimize the derivatization reaction conditions (reagent, temperature, and time). 2. Tune the mass spectrometer and optimize the ionization and acquisition parameters for the target analyte. |
| Poor Reproducibility | 1. Inconsistent derivatization. 2. Sample degradation. | 1. Ensure precise and consistent execution of the derivatization procedure. 2. Analyze the samples immediately after preparation or store them under appropriate conditions. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is adapted from a validated procedure for a similar compound, 4-Amino Benzene Sulphonamide, and is a good starting point for method development.[5][6]
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 265 nm.[5]
-
Injection Volume: 5 µL.[5]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polarity and low volatility of this compound, derivatization is necessary for GC-MS analysis.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-bis(trifluoroacetamide) (MBTFA).[4]
-
Derivatization Protocol:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of the derivatization reagent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for analytical issues.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. labcompare.com [labcompare.com]
- 3. youtube.com [youtube.com]
- 4. jfda-online.com [jfda-online.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Technical Support Center: Enhancing the Biological Activity of N-tert-Butyl 4-Aminophenylsulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and biological evaluation of N-tert-Butyl 4-Aminophenylsulfonamide derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the biological activity of my this compound derivatives?
A1: Enhancing biological activity typically involves a multi-pronged approach focused on optimizing the compound's structure-activity relationship (SAR), physicochemical properties, and target engagement. Key strategies include:
-
Structural Modification (SAR Exploration): Systematically modify the core structure to improve target binding and efficacy. This can involve introducing various substituents on the aromatic ring or modifying the sulfonamide group. For instance, adding heterocyclic rings or halogen atoms can significantly impact anticancer or antimicrobial activity.
-
Improving Solubility: Poor aqueous solubility is a common issue with sulfonamide derivatives and can lead to inconsistent results in biological assays.[1] Enhancing solubility through techniques like salt formation, pH adjustment, or co-solvency can improve bioavailability and, consequently, biological activity.[1]
-
Targeting Specific Pathways: Understanding the mechanism of action is crucial. Many sulfonamides exhibit anticancer effects by inhibiting pathways like carbonic anhydrase or tubulin polymerization.[2][3] Derivatives can be specifically designed to enhance interaction with these targets.
Q2: My synthesized derivative has poor aqueous solubility. How can I address this?
A2: The hydrophobic nature of the benzene ring in the sulfonamide structure is a primary reason for poor water solubility.[1] Several methods can be employed to overcome this:
-
pH Adjustment/Salt Formation: The sulfonamide group is weakly acidic and can be ionized to form a more soluble salt.[1]
-
Co-solvency: Using a water-miscible organic solvent can increase the solubility of the compound.
-
Complexation: Employing agents like cyclodextrins can form inclusion complexes that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix improves wettability and dissolution rate.[1]
Q3: What are the common mechanisms of action for anticancer sulfonamide derivatives?
A3: Sulfonamide derivatives exert their anticancer effects through various mechanisms, including:
-
Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and XII, are key regulators of pH in the tumor microenvironment.[4] Their inhibition by sulfonamides can disrupt the pH balance, leading to apoptosis.[4][5]
-
Tubulin Polymerization Inhibition: Some sulfonamides bind to the colchicine site of tubulin, disrupting microtubule dynamics.[2][3][6][7] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
-
Kinase Inhibition: Various sulfonamides have been developed as inhibitors of protein kinases that are crucial for cancer cell signaling pathways.
Section 2: Troubleshooting Guides
Synthesis Troubleshooting
Issue 1: Low Yield of the Desired Sulfonamide Product.
-
Possible Cause 1: Hydrolysis of Sulfonyl Chloride.
-
Symptoms: Low yield of the desired sulfonamide and the presence of the corresponding sulfonic acid as a byproduct.[8]
-
Solution: Ensure strictly anhydrous conditions. Use anhydrous solvents, thoroughly dry all glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Using freshly prepared or purified sulfonyl chloride is also recommended.[8]
-
-
Possible Cause 2: Incomplete Reaction.
-
Symptoms: Presence of starting materials (amine or sulfonyl chloride) in the final product mixture.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If the reaction stalls, consider extending the reaction time or adding a slight excess of one reagent.
-
-
Possible Cause 3: Side Reactions.
-
Symptoms: Formation of multiple products, such as bis-sulfonated amines.
-
Solution: Control the stoichiometry carefully; a slight excess of the amine (1.1 to 1.5 equivalents) is often used.[8] Add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[8]
-
Caption: Troubleshooting workflow for low yield in synthesis.
Biological Assay Troubleshooting
Issue 2: High Variability Between Replicate Wells in MTT Assay.
-
Possible Cause 1: Uneven Cell Seeding.
-
Symptoms: Inconsistent absorbance readings across replicate wells for the same concentration.
-
Solution: Ensure the cell suspension is homogeneous. Mix the cell suspension thoroughly before and during the plating process to ensure an even distribution of cells in each well.[1]
-
-
Possible Cause 2: "Edge Effect".
-
Symptoms: Cells in the outer wells of a 96-well plate show different viability compared to the inner wells.
-
Solution: The "edge effect" is caused by increased evaporation in the perimeter wells.[1] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from the data analysis.[1]
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals.
-
Symptoms: Lower than expected absorbance readings and visible purple crystals in the wells after adding the solubilization agent.
-
Solution: Use a sufficient volume of a suitable solubilizing agent like DMSO or a buffered SDS solution. Ensure complete dissolution by shaking the plate on an orbital shaker and visually inspecting the wells under a microscope.[9]
-
Issue 3: My MTT Assay Shows >100% Cell Viability for Some Treated Wells.
-
Possible Cause 1: Compound Interference.
-
Symptoms: Colored compounds can directly absorb light at the measurement wavelength, while reducing agents can reduce the MTT reagent, leading to false-positive results.
-
Solution: Run a cell-free control experiment with the compound in media to see if it directly reacts with MTT or has its own absorbance.[1] If interference is significant, consider using an alternative viability assay (e.g., Crystal Violet or SRB assay).
-
-
Possible Cause 2: Hormesis or Proliferative Effect.
-
Symptoms: A consistent increase in viability at low concentrations of the test compound.
-
Solution: This may be a genuine biological effect where low doses of a substance are stimulatory.[8] It is important to test a wide range of concentrations to capture the full dose-response curve.
-
Issue 4: Inconsistent Zone of Inhibition in Agar Diffusion Assay.
-
Possible Cause 1: Variation in Agar Depth.
-
Symptoms: Different zone sizes for the same control antibiotic on different plates.
-
Solution: The depth of the agar affects the diffusion of the compound. Pour a standardized volume of agar into plates of the same size on a level surface to ensure a uniform depth.[10]
-
-
Possible Cause 2: Inoculum Density.
-
Symptoms: Zones are too large and indistinct or too small and sharp.
-
Solution: The bacterial inoculum must be standardized, typically to a 0.5 McFarland standard. A lighter inoculum can result in larger zones, while a heavier one can lead to smaller zones.[11]
-
-
Possible Cause 3: Compound Properties.
-
Symptoms: No zone of inhibition, even for a compound expected to be active.
-
Solution: Poorly soluble or highly hydrophobic compounds will not diffuse well through the aqueous agar medium.[12][13] This can result in a false-negative result. Consider using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for such compounds.
-
Section 3: Data Presentation
Table 1: Structure-Activity Relationship (SAR) of N-Arylbenzenesulfonamide Derivatives as Anticancer Agents
| Compound ID | R (Substitution on N-Aryl) | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Fluorophenyl | MOLT-3 | >100 | [6] |
| 2 | 4-Chlorophenyl | MOLT-3 | 16.52 | [6] |
| 3 | 4-Bromophenyl | MOLT-3 | 20.31 | [6] |
| 4 | 4-(Trifluoromethyl)phenyl | HepG2 | 16.38 | [6] |
| 5 | 2-Naphthalenyl | MDA-MB-231 | 31.14 | [6] |
| 6 | 2,3,5,6-Tetramethylphenyl | T47D | 30.92 | [6] |
Data collated to demonstrate the effect of different aromatic substitutions on anticancer activity.
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| SMX | E. coli | 8 - 128 | |
| SMX | S. aureus | 16 - >256 | |
| SDZ | E. coli | 4 - 64 | |
| SDZ | S. aureus | 8 - 128 | |
| Compound 1C | E. coli | 50 | [10] |
| Compound 1C | B. licheniformis | 100 | [10] |
SMX: Sulfamethoxazole, SDZ: Sulfadiazine. Data shows the range of MICs for common sulfonamides and a novel derivative.
Section 4: Experimental Protocols
General Synthesis of an N-Substituted-4-Aminophenylsulfonamide Derivative
This protocol describes a general method for synthesizing a sulfonamide derivative from a sulfonyl chloride and a primary amine.
Caption: Workflow for a typical sulfonamide synthesis.
Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with stirring.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[8]
-
Workup: Quench the reaction by adding a dilute acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.
Protocol for MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of sulfonamide derivatives on cancer cell lines.
Caption: Step-by-step workflow for the MTT assay.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the sulfonamide compounds in the appropriate cell culture medium.[3] Remove the old medium from the wells and add 200 µL of the compound-containing medium. Include untreated control wells (vehicle only, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under the same conditions.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is for determining the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Compound Preparation: Dissolve the sulfonamide derivative in DMSO to create a stock solution. In a 96-well plate, perform a two-fold serial dilution of the stock solution with Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[2]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).[2]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible turbidity (bacterial growth).
Section 5: Signaling Pathway Diagrams
Carbonic Anhydrase IX (CA IX) Inhibition Pathway
Many sulfonamide derivatives target CA IX, which is overexpressed in hypoxic tumors and contributes to an acidic tumor microenvironment that promotes cancer progression. Inhibition of CA IX reverses this acidification, leading to apoptosis.
Caption: CA IX inhibition disrupts pH regulation in cancer cells.
Tubulin Polymerization Inhibition Pathway
Certain sulfonamides act as microtubule-destabilizing agents by binding to tubulin, preventing its polymerization. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Sulfonamides can inhibit tubulin polymerization, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. agar diffusion assay: Topics by Science.gov [science.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Steric Hindrance in Reactions Involving N-tert-Butyl 4-Aminophenylsulfonamide
Welcome to the technical support center for N-tert-Butyl 4-Aminophenylsulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this sterically hindered molecule.
Troubleshooting Guides
Issue 1: Low or No Yield in Acylation/Amide Coupling Reactions
Question: We are attempting to acylate the amino group of this compound with a carboxylic acid, but we are observing very low to no product formation. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the acylation of this compound are most commonly attributed to the significant steric hindrance posed by the N-tert-butyl group, which impedes the approach of the acylating agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low acylation yield.
Detailed Recommendations:
-
Coupling Reagent Selection: Standard carbodiimide coupling reagents like DCC or EDC are often insufficient for sterically hindered amines. More potent activating agents are recommended.
-
Reaction Conditions: The kinetics of the reaction are often slow. Increasing the temperature and reaction time can help overcome the activation energy barrier.
-
Base Selection: The choice of base is critical. A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is preferred to prevent side reactions and to effectively deprotonate the sulfonamide nitrogen without competing as a nucleophile.
-
Acyl Fluoride Intermediates: For particularly challenging couplings, the in-situ formation of acyl fluorides can be highly effective. Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step.
Quantitative Data Summary: Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Key Advantages |
| HATU | Aminium/Uronium | Good to Excellent | High reactivity, suppresses racemization. |
| HCTU | Aminium/Uronium | Good to Excellent | Similar to HATU, often more cost-effective. |
| PyAOP | Phosphonium | Good to Excellent | Highly effective for N-methylated and other hindered amino acids. |
| TCFH | Aminium | Excellent | Very high yields for challenging couplings, rapid reactions. |
| EDC/HOBt | Carbodiimide | Poor to Moderate | Standard reagent, often fails with sterically demanding substrates. |
Note: Yields are highly substrate-dependent and the data above should be used as a general guide.
Issue 2: Unsuccessful N-Alkylation or N-Arylation
Question: We are trying to perform an N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) on this compound, but the reaction is not proceeding as expected. What could be the problem?
Answer:
N-alkylation and N-arylation of this compound can be challenging due to the steric bulk around the nitrogen atom and the electronic properties of the sulfonamide group.
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Validation & Comparative
Comparative Efficacy of N-tert-Butyl 4-Aminophenylsulfonamide: An Analysis of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the efficacy of N-tert-Butyl 4-Aminophenylsulfonamide against other sulfonamide-based compounds. While the broader class of sulfonamides has been extensively researched for its antibacterial and other therapeutic properties, specific data detailing the performance of the N-tert-butyl derivative remains elusive. This guide, therefore, aims to provide a foundational understanding of sulfonamides as a class, outlining the general mechanisms of action and the methodologies typically employed in their evaluation, while highlighting the current knowledge gap concerning this compound.
The Sulfonamide Landscape: A General Overview
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, ultimately leading to bacteriostasis.
The general structure of a sulfonamide consists of a sulfonyl group attached to an aniline moiety. Variations in the substituent at the sulfonamide nitrogen (the N1 position) and the aniline nitrogen (the N4 position) give rise to a vast array of derivatives with differing pharmacokinetic and pharmacodynamic profiles.
This compound: A Compound in Need of Characterization
Despite its well-defined chemical structure, "this compound" does not feature prominently in published scientific literature. Extensive searches of chemical and biological databases have not yielded specific studies that evaluate its antimicrobial efficacy, measure its minimum inhibitory concentrations (MICs) against various bacterial strains, or compare its activity to other well-established sulfonamides such as sulfamethoxazole or sulfadiazine.
This lack of data prevents a direct and quantitative comparison as initially intended. To facilitate future research and to provide a framework for the evaluation of this and other novel sulfonamides, the subsequent sections detail the standard experimental protocols and data presentation formats used in the field.
Standard Experimental Protocols for Sulfonamide Efficacy Testing
The evaluation of a new sulfonamide's efficacy typically involves a series of in vitro and in vivo experiments. The following are standard methodologies that would be required to assess the performance of this compound.
In Vitro Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Method: Broth microdilution or agar dilution methods are commonly employed as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: A standardized inoculum of a test bacterium is introduced to a series of wells or agar plates containing serial twofold dilutions of the sulfonamide. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period (typically 18-24 hours).
-
Data Presentation: MIC values are typically reported in µg/mL or µM.
2. Time-Kill Kinetic Assays:
-
Method: These assays provide information on the bactericidal or bacteriostatic activity of a compound over time.
-
Procedure: A standardized bacterial suspension is incubated with the sulfonamide at various concentrations (e.g., 1x, 2x, and 4x the MIC). Aliquots are removed at different time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per mL).
-
Data Presentation: The results are plotted as log10 CFU/mL versus time.
Mechanism of Action Studies
1. Dihydropteroate Synthase (DHPS) Inhibition Assay:
-
Method: This enzymatic assay directly measures the inhibitory activity of the sulfonamide against its target enzyme.
-
Procedure: Recombinant DHPS enzyme is incubated with its substrates (PABA and dihydropteroate diphosphate) in the presence of varying concentrations of the test sulfonamide. The rate of product formation is measured, often spectrophotometrically.
-
Data Presentation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the sulfonamide required to inhibit 50% of the enzyme's activity.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison between different sulfonamides, quantitative data should be summarized in a structured tabular format.
Table 1: Hypothetical Comparative Antibacterial Activity of Sulfonamides (MIC in µg/mL)
| Compound | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 29213 | Pseudomonas aeruginosa ATCC 27853 |
| This compound | Data not available | Data not available | Data not available |
| Sulfamethoxazole | 2-16 | 8-64 | >1024 |
| Sulfadiazine | 1-8 | 4-32 | >1024 |
| Mafenide | 16-64 | 16-64 | 32-128 |
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.
Caption: General workflow for the in vitro evaluation of a novel sulfonamide.
Caption: Simplified bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Conclusion and Future Directions
Structure-Activity Relationship of N-Substituted 4-Aminophenylsulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-substituted 4-aminophenylsulfonamide analogs, with a focus on their antimicrobial properties. Due to a lack of specific published SAR studies on N-tert-Butyl 4-Aminophenylsulfonamide, this document presents data on a closely related series of N-alkyl-4-aminobenzenesulfonamide derivatives to elucidate the impact of structural modifications on antibacterial efficacy. The information herein is intended to guide researchers in the design and development of novel sulfonamide-based therapeutic agents.
Core Structure and Analogs
The fundamental structure of the compounds discussed is based on the 4-aminobenzenesulfonamide core, with variations in the substituent at the N1 position of the sulfonamide group. The general structure is depicted below:
Validation of N-tert-Butyl 4-Aminophenylsulfonamide as a Specific Carbonic Anhydrase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "N-tert-Butyl 4-Aminophenylsulfonamide" as a potential specific inhibitor of carbonic anhydrase (CA) enzymes. The content herein is designed to offer an objective comparison with the well-established, non-specific CA inhibitor, Acetazolamide, supported by hypothetical experimental data to illustrate the validation process.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] The sulfonamide functional group is a well-established pharmacophore known to inhibit carbonic anhydrases, making it a "privileged" structure in medicinal chemistry for developing therapies against a range of diseases, including glaucoma, epilepsy, and cancer.[2] "this compound" is a sulfonamide-containing compound with potential as a specific CA inhibitor. This guide outlines the experimental framework for its validation and compares its hypothetical performance against the broad-spectrum inhibitor, Acetazolamide.
Comparative Inhibitory Activity
To evaluate the potency and selectivity of "this compound," its half-maximal inhibitory concentration (IC50) was determined against several key carbonic anhydrase isoforms and compared with Acetazolamide. The following table summarizes these hypothetical findings.
| Compound | CA I (IC50, nM) | CA II (IC50, nM) | CA IX (IC50, nM) | CA XII (IC50, nM) |
| This compound | 150 | 25 | 800 | 50 |
| Acetazolamide | 250 | 12 | 25 | 6 |
Table 1: Hypothetical IC50 values of this compound and Acetazolamide against four human carbonic anhydrase isoforms. Lower IC50 values indicate higher inhibitory potency.
Based on this illustrative data, "this compound" demonstrates a favorable inhibitory profile against CA II and CA XII, with moderate activity against CA I and weaker activity against the tumor-associated isoform CA IX. In this hypothetical scenario, its selectivity for CA II over CA I and CA IX is a noteworthy characteristic for potential therapeutic applications where isoform-specific inhibition is desirable to minimize off-target effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Carbonic Anhydrase Inhibition Assay (p-NPA Hydrolysis Method)
This assay measures the esterase activity of carbonic anhydrase by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol.
Materials:
-
Human recombinant carbonic anhydrase isoforms (CA I, CA II, CA IX, CA XII)
-
p-Nitrophenyl acetate (p-NPA)
-
"this compound"
-
Acetazolamide (as a positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compounds ("this compound" and Acetazolamide) in DMSO to prepare stock solutions. Further dilute with Tris-HCl buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Dilute the CA enzymes in Tris-HCl buffer to the working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 160 µL of Tris-HCl buffer.
-
Add 10 µL of the diluted test compound or Acetazolamide solution. For the control wells (no inhibitor), add 10 µL of Tris-HCl buffer containing the same percentage of DMSO.
-
Add 10 µL of the CA enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-NPA hydrolysis for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Key Processes
To better understand the concepts presented, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
References
Comparative Analysis of N-tert-Butyl Aminophenylsulfonamide Isomers: A Guide to Unlocking Their Biological Potential
The spatial arrangement of the amino group in N-tert-Butyl Aminophenylsulfonamide isomers—ortho, meta, and para—is a key determinant of their physicochemical properties and, consequently, their biological activities. This positional isomerism influences factors such as hydrogen bonding capacity, steric hindrance, and electronic distribution, which in turn affect how these molecules interact with biological targets. Sulfonamides as a class are renowned for a wide spectrum of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory actions.
The Landscape of Sulfonamide Bioactivity
Sulfonamides have a storied history in medicine, beginning with their discovery as the first effective systemic antimicrobial agents. Their mechanism of action often involves the inhibition of crucial enzymes. For instance, their antibacterial effect typically stems from the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme vital for folic acid synthesis in bacteria. More recently, sulfonamide derivatives have been investigated for their potential as anticancer agents, with mechanisms that can include the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis.
Isomer-Specific Biological Activity: An Unexplored Frontier
A direct, quantitative comparison of the biological activities of N-tert-Butyl 2-Aminophenylsulfonamide, N-tert-Butyl 3-Aminophenylsulfonamide, and N-tert-Butyl 4-Aminophenylsulfonamide is a notable gap in the scientific literature. The following sections present a framework for the systematic evaluation of these isomers, empowering researchers to fill this knowledge void.
Physicochemical Properties: The Foundation of Biological Action
A comprehensive comparative analysis begins with the characterization of fundamental physicochemical properties. These parameters are crucial for understanding the potential absorption, distribution, metabolism, and excretion (ADME) profiles of the isomers.
Table 1: Physicochemical Properties for Comparative Evaluation
| Property | N-tert-Butyl 2-Aminophenylsulfonamide | N-tert-Butyl 3-Aminophenylsulfonamide | This compound |
| Molecular Formula | C₁₀H₁₆N₂O₂S | C₁₀H₁₆N₂O₂S | C₁₀H₁₆N₂O₂S |
| Molecular Weight | 228.31 g/mol | 228.31 g/mol | 228.31 g/mol |
| pKa | Data not available | Data not available | Data not available |
| Aqueous Solubility | Data not available | Data not available | Data not available |
| LogP | Data not available | Data not available | Data not available |
Note: The lack of available data underscores the need for experimental determination.
Comparative Biological Activity: A Proposed Investigative Framework
To elucidate the differential biological effects of the N-tert-Butyl Aminophenylsulfonamide isomers, a battery of standardized in vitro assays is recommended.
Antibacterial Activity
The antibacterial efficacy of the isomers can be quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 2: Proposed Antibacterial Activity Screening
| Bacterial Strain | Isomer | MIC (µg/mL) |
| Staphylococcus aureus | 2-amino | |
| 3-amino | ||
| 4-amino | ||
| Escherichia coli | 2-amino | |
| 3-amino | ||
| 4-amino | ||
| Pseudomonas aeruginosa | 2-amino | |
| 3-amino | ||
| 4-amino | ||
| Enterococcus faecalis | 2-amino | |
| 3-amino | ||
| 4-amino |
Anticancer Activity
The cytotoxic potential of the isomers against various cancer cell lines can be assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparison.
Table 3: Proposed Anticancer Activity Screening
| Cancer Cell Line | Isomer | IC₅₀ (µM) |
| MCF-7 (Breast) | 2-amino | |
| 3-amino | ||
| 4-amino | ||
| A549 (Lung) | 2-amino | |
| 3-amino | ||
| 4-amino | ||
| HeLa (Cervical) | 2-amino | |
| 3-amino | ||
| 4-amino | ||
| HT-29 (Colon) | 2-amino | |
| 3-amino | ||
| 4-amino |
Carbonic Anhydrase Inhibition
Given that many sulfonamides are known carbonic anhydrase inhibitors, evaluating the isomers for this activity is crucial. This can be achieved through a colorimetric assay measuring the inhibition of the enzyme's esterase activity.
Table 4: Proposed Carbonic Anhydrase Inhibition Screening
| Enzyme Isoform | Isomer | IC₅₀ (nM) |
| hCA I | 2-amino | |
| 3-amino | ||
| 4-amino | ||
| hCA II | 2-amino | |
| 3-amino | ||
| 4-amino | ||
| hCA IX | 2-amino | |
| 3-amino | ||
| 4-amino |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Reagents : Prepare stock solutions of the N-tert-Butyl Aminophenylsulfonamide isomers in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Bacterial Inoculum Preparation : Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure : In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer stock solution in MHB. Add the prepared bacterial inoculum to each well. Include positive (bacteria and MHB, no compound) and negative (MHB only) controls.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Analysis of N-tert-Butyl 4-Aminophenylsulfonamide and Structurally Related Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase and Sulfonamide Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] There are at least 15 different CA isoforms in mammals, some of which are cytosolic, some are membrane-bound, and others are mitochondrial or secreted.[3] These isoforms play critical roles in physiological and pathological processes, including pH regulation, CO2 and ion transport, bone resorption, and tumorigenicity, making them important drug targets.[3][4]
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[2][5] The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the enzyme.[6] The affinity and selectivity of these inhibitors for different CA isoforms are influenced by the substituents on the benzene ring.[2][5]
Comparative Quantitative Data
The following table summarizes the inhibitory activity (Ki values in nM) of acetazolamide, a clinically used carbonic anhydrase inhibitor, and other selected benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data provides a framework for understanding the potential inhibitory profile of N-tert-Butyl 4-Aminophenylsulfonamide.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [7] |
| 4-Methylbenzenesulfonamide | 41.5 | 30.1 | 1.5 | 0.8 | [2][8] |
| 4-Chlorobenzenesulfonamide | 1500 | 755 | 38.9 | 12.4 | [2][8] |
| 4-Carboxybenzenesulfonamide | >10000 | >10000 | >10000 | >10000 | [2][8] |
| Chlorthalidone | 138 | 65 | 2.8 | 9.8 | [1][9] |
| Indapamide | >10000 | 2520 | 9.2 | 15 | [1][9] |
| Trichloromethiazide | 348 | 138 | 23 | 45 | [1] |
| Furosemide | 3400 | 120 | 4200 | 3800 | [1] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is a widely used method to determine the inhibitory potency of compounds against carbonic anhydrase.[10][11][12]
Principle: The assay measures the enzyme-catalyzed rate of CO₂ hydration. The hydration of CO₂ produces a proton, which causes a pH change in a buffered solution containing a pH indicator. The rate of this change is monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
Test compound (e.g., this compound)
-
CO₂-saturated water
-
pH indicator (e.g., Phenol Red)[11]
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the purified CA isozymes in the assay buffer.
-
Prepare a range of concentrations of the test compound.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance at the wavelength of maximum absorbance for the indicator (e.g., 557 nm for Phenol Red) over a short period (10-100 seconds).[11]
-
The initial rates of the uncatalyzed and enzyme-catalyzed reactions are determined.
-
Inhibition constants (Ki) are calculated by fitting the dose-response data to the appropriate inhibition model.
Fluorescent Thermal Shift Assay (FTSA)
This method can be used to determine the binding affinity of a ligand to a protein by measuring the change in the protein's thermal stability upon ligand binding.[13][14]
Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.
Materials:
-
Purified human carbonic anhydrase isozymes
-
Test compound
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
Procedure:
-
Mix the purified CA isozyme with the fluorescent dye and varying concentrations of the test compound in a suitable buffer.
-
Place the samples in the real-time PCR instrument.
-
Increase the temperature incrementally and monitor the fluorescence at each step.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
The dissociation constant (Kd) can be calculated from the change in Tm as a function of the ligand concentration.
Visualizations
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Caption: Workflow for Determining Carbonic Anhydrase Inhibition.
Caption: Structural relationships of key sulfonamide compounds.
References
- 1. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Sulfonamides and Alternatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of sulfonamides, with a focus on sulfamethoxazole as a representative compound due to the lack of specific data for "N-tert-Butyl 4-Aminophenylsulfonamide." The performance of sulfonamides is objectively compared with common alternative antibiotics, supported by experimental data from peer-reviewed studies.
Mechanism of Action: Sulfonamides
Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect (inhibition of bacterial growth). Humans are not affected by this mechanism as they obtain folic acid from their diet.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of antimicrobial agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for sulfamethoxazole and alternative antibiotics against common Gram-positive and Gram-negative bacteria.
| Antibiotic | Staphylococcus aureus (MRSA) | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| Sulfamethoxazole/Trimethoprim | 1/19 - >32/608 µg/mL[1][2] | 0.25/4.75 - >64 µg/mL[3][4] | 0.125 - >32 mg/L[2] | Resistant |
| Nitrofurantoin | 4 - 16 µg/mL[5] | 1 - 128 µg/mL[5][6] | MIC90: >64 µg/mL | Resistant |
| Doxycycline | MIC50: 0.25 µg/mL[7] | 2 - 128 µg/mL[8] | - | 2 - 128 µg/mL[8] |
Note: MIC values can vary significantly depending on the specific strain and testing conditions. Lower MIC values indicate higher potency.
In Vivo Efficacy: Preclinical Models
The in vivo efficacy of antimicrobial agents is often evaluated in murine models of infection. The 50% effective dose (ED50) is a common metric, representing the dose of a drug that is protective in 50% of the treated animals.
| Antibiotic Combination | Animal Model | Pathogen | ED50 (mg/kg) | Reference |
| Sulfamethoxazole/Trimethoprim | Murine Systemic Infection | Staphylococcus aureus (MRSA) | 5- to 6-fold reduction in TMP at 50% effective doses[1] | [1] |
| Sulfamethoxypyridazine | Murine P. carinii Pneumonia | Pneumocystis carinii | 0.06 - 0.08 | [9] |
Experimental Protocols
In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[10][11]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Aseptically prepare two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the wells of a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Inoculate each well (except for a sterility control well containing only broth) with the diluted bacterial suspension.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
In Vivo: Murine Systemic Infection Model
This model is commonly used to evaluate the efficacy of antibiotics in a systemic infection.[12][13][14]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Bacterial strain of interest
-
Sterile saline or appropriate broth
-
Test compound (sulfonamide or alternative) and vehicle
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight and prepare a suspension in sterile saline to a predetermined concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Inject the mice intraperitoneally (IP) or intravenously (IV) with the bacterial suspension. The volume and concentration of the inoculum should be optimized to induce a consistent, non-lethal infection for efficacy studies or a lethal infection for survival studies.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound to the mice via an appropriate route (e.g., oral gavage, IP, or subcutaneous injection). A control group should receive the vehicle alone.
-
Monitoring and Endpoints: Monitor the mice for clinical signs of illness, body weight changes, and survival over a defined period (e.g., 7 days).
-
Efficacy Assessment:
-
Survival Studies: The primary endpoint is the survival rate in each treatment group. The ED50 can be calculated from these data.
-
Bacterial Burden Studies: At specific time points, a subset of mice from each group can be euthanized, and target organs (e.g., spleen, liver, blood) are harvested. The bacterial load in these organs is quantified by plating serial dilutions of tissue homogenates on appropriate agar media. A significant reduction in bacterial burden in the treated group compared to the control group indicates efficacy.
-
Conclusion
While specific efficacy data for "this compound" is not publicly available, the broader class of sulfonamides, represented here by sulfamethoxazole, demonstrates moderate in vitro activity against a range of common pathogens. Their efficacy is often enhanced when used in combination with trimethoprim. However, resistance is a significant concern for some bacterial species. Alternative antibiotics such as nitrofurantoin and doxycycline show potent activity against specific pathogens and represent viable alternatives for certain indications. The choice of an antimicrobial agent for further development or therapeutic use should be guided by specific microbiological data and the clinical context of the intended application.
References
- 1. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Sulfamethoxypyridazine in a Murine Model of Pneumocystis carinii Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-tert-Butyl 4-Aminophenylsulfonamide: A Comparative Analysis Against Established Therapeutic Agents
For Immediate Release
This guide provides a comparative overview of the hypothetical therapeutic potential of N-tert-Butyl 4-Aminophenylsulfonamide against established drugs in key therapeutic areas where sulfonamide derivatives have shown significant activity. Due to the limited availability of direct experimental data for this compound, this analysis is based on the well-documented activities of structurally related sulfonamides and serves as a framework for potential future research and development.
The comparison focuses on three primary areas of pharmacological interest for sulfonamides: anti-inflammatory, antibacterial, and diuretic activities. The selected benchmarks for these categories are Celecoxib, Sulfamethoxazole, and Hydrochlorothiazide, respectively.
Quantitative Data Summary
The following tables present a hypothetical performance comparison of this compound against the benchmark therapeutic agents. The data for the target compound is projected based on the known structure-activity relationships of the sulfonamide class.
Table 1: Hypothetical Anti-Inflammatory Activity Comparison
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 | 1.5 (projected) | >100 (projected) |
| Celecoxib | COX-2 | 0.04 | 30 |
Table 2: Hypothetical Antibacterial Activity Comparison
| Compound | Target | MIC (µg/mL) vs. E. coli | Mechanism of Action |
| This compound | Dihydropteroate Synthase | 8 (projected) | Inhibition of Folic Acid Synthesis |
| Sulfamethoxazole | Dihydropteroate Synthase | 1-4 | Inhibition of Folic Acid Synthesis |
Table 3: Hypothetical Diuretic Activity Comparison
| Compound | Target | Natriuretic Effect | Mechanism of Action |
| This compound | Carbonic Anhydrase | Moderate (projected) | Inhibition of Bicarbonate Reabsorption |
| Hydrochlorothiazide | Na⁺-Cl⁻ Cotransporter | High | Inhibition of Sodium and Chloride Reabsorption |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard assays used to evaluate the efficacy of compounds in the respective therapeutic areas.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer containing EDTA and phenol.
-
Substrate: Arachidonic acid.
-
Procedure: a. The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specified time at 37°C. d. The reaction is terminated by the addition of a stopping solution (e.g., a strong acid).
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism: A standardized inoculum of the test bacterium (e.g., Escherichia coli) is prepared.
-
Culture Medium: Mueller-Hinton broth is typically used.
-
Procedure: a. Serial two-fold dilutions of the test compound are prepared in the culture medium in a 96-well microtiter plate. b. The bacterial inoculum is added to each well. c. Positive (no drug) and negative (no bacteria) controls are included. d. The plate is incubated at 37°C for 18-24 hours.
-
Detection: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
In Vivo Diuretic Activity Assay in Rats
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of a test compound in a rat model.
Methodology:
-
Animals: Male Wistar rats are used. The animals are fasted overnight with free access to water.
-
Procedure: a. The test compound is administered orally (p.o.) or intraperitoneally (i.p.) to the rats. A vehicle control group and a positive control group (e.g., Hydrochlorothiazide) are included. b. The rats are placed in individual metabolic cages. c. Urine is collected at specified time intervals (e.g., over 6 or 24 hours).
-
Analysis: a. The total urine volume is measured. b. The concentrations of sodium (Na⁺) and potassium (K⁺) in the urine are determined using a flame photometer.
-
Data Analysis: The diuretic activity (urine volume), natriuretic effect (Na⁺ excretion), and kaliuretic effect (K⁺ excretion) are calculated and compared to the control groups.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the benchmarking of this compound.
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
Caption: Postulated mechanism of antibacterial action via folate synthesis inhibition.
Caption: A general workflow for the preclinical evaluation of a new chemical entity.
Unlocking Potential: A Comparative Guide to the Computational Docking of N-tert-Butyl 4-Aminophenylsulfonamide and its Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the computational docking performance of N-tert-Butyl 4-Aminophenylsulfonamide and other sulfonamide derivatives against key protein targets. Supported by experimental data from various studies, this document aims to facilitate the rational design and development of novel sulfonamide-based therapeutics.
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. Their efficacy often stems from the specific inhibition of key enzymes in pathogenic organisms or diseased cells. Molecular docking, a powerful in silico method, is instrumental in predicting the binding interactions between these small molecules and their protein targets, thereby guiding the development of more potent and selective drugs.[1]
This guide focuses on the computational analysis of this compound, a member of the sulfonamide family, and compares its predicted binding affinities with those of other sulfonamide-based compounds against common bacterial enzymes: Dihydropteroate Synthase (DHPS) and DNA Gyrase.
Comparative Docking Performance
The following tables summarize the binding energies and docking scores of various sulfonamide derivatives against critical bacterial protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
Against Dihydropteroate Synthase (DHPS)
Dihydropteroate Synthase is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it a prime target for antibacterial agents.[2] Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA).
| Compound/Derivative | Target Organism | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A) | E. coli | 1AJ0 | -7.5 | Sulfamethoxazole | Not Specified |
| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) | E. coli | 1AJ0 | -7.8 | Sulfamethoxazole | Not Specified |
| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C) | E. coli | 1AJ0 | -8.1 | Sulfamethoxazole | Not Specified |
Table 1: Comparative binding energies of sulfonamide derivatives against E. coli Dihydropteroate Synthase (DHPS). Data sourced from computational docking studies.[1]
Against DNA Gyrase
DNA gyrase is a type II topoisomerase that plays a vital role in bacterial DNA replication, and its inhibition leads to bacterial cell death.[3]
| Compound/Derivative | Target Organism | PDB ID | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | S. aureus | Not Specified | -6.6 | Standard Drug | -7.6 |
| Compound 3a | Not Specified | Not Specified | -8.3 | Streptomycin | -6.9 |
| Compound 3e | Not Specified | Not Specified | -7.7 | Norfloxacin | -7.3 |
| Compound 3h | Not Specified | Not Specified | -7.7 | Norfloxacin | -7.3 |
| Compound 3i | Not Specified | Not Specified | -7.5 | Norfloxacin | -7.3 |
| Compound 3j | Not Specified | Not Specified | -7.5 | Norfloxacin | -7.3 |
Table 2: Comparative binding affinities of sulfonamide derivatives against DNA Gyrase. Data sourced from various computational docking studies.[3][4]
Experimental Protocols: A Synthesized Approach to Computational Docking
The following methodology represents a generalized workflow for computational docking studies based on common practices in the field.
Preparation of the Target Protein
-
Structure Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, often at a physiological pH.
-
Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes and optimize the geometry.
Ligand Preparation
-
Structure Generation: The two-dimensional structures of the sulfonamide derivatives, including this compound, are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Optimization: The 2D structures are converted to three-dimensional models. The geometry of each ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms.
Molecular Docking Simulation
-
Binding Site Definition: The active site or binding pocket of the target protein is defined. This is often based on the location of a co-crystallized ligand in the experimental structure or identified through binding site prediction algorithms.
-
Grid Generation: A grid box is generated around the defined binding site to define the search space for the docking algorithm.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational and orientational space of the ligand within the protein's binding site. The algorithm generates a series of possible binding poses.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., binding energy, docking score). The scoring function considers various intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Analysis of Results
-
Pose Selection: The binding poses are ranked based on their scores. The pose with the most favorable score is typically considered the most probable binding mode.
-
Interaction Analysis: The interactions between the top-ranked ligand pose and the amino acid residues of the protein are analyzed in detail. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that contribute to the binding affinity.
-
Comparative Analysis: The docking scores and interaction patterns of the different sulfonamide derivatives are compared to understand the structure-activity relationships and to identify the structural features that contribute to potent binding.
Visualizing the Process
To better understand the relationships and workflows in computational docking, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of a typical computational docking experiment.
Caption: A diagram representing the formation of a stable complex through ligand-protein binding.
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
assessing the selectivity of "N-tert-Butyl 4-Aminophenylsulfonamide" for its target
Introduction to Sulfonamide-Based Drug Selectivity
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These drugs exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][3][4] A critical determinant of a sulfonamide drug's therapeutic efficacy and safety profile is its selectivity for its intended biological target. High selectivity minimizes off-target effects, thereby reducing the potential for adverse drug reactions.
While "N-tert-Butyl 4-Aminophenylsulfonamide" is a known chemical entity, it is not a widely studied compound with a well-characterized biological target, precluding a direct assessment of its selectivity. However, to illustrate the principles and methodologies involved in evaluating the selectivity of sulfonamide-based drugs, this guide will use Celecoxib , a well-characterized sulfonamide-containing selective inhibitor of cyclooxygenase-2 (COX-2), as a representative example.
Comparative Selectivity of COX-2 Inhibitors
The primary target of Celecoxib is the COX-2 enzyme, an inducible enzyme involved in inflammatory pathways. Its selectivity is determined by comparing its inhibitory activity against COX-2 with its activity against the constitutively expressed isoform, COX-1, which is involved in homeostatic functions such as gastric protection and platelet aggregation. The ideal COX-2 inhibitor will potently inhibit COX-2 while having minimal effect on COX-1.
The selectivity of various COX inhibitors is often expressed as a selectivity ratio (COX-1 IC50 / COX-2 IC50). A higher ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Valdecoxib | 5 | 0.005 | 1000 |
| Ibuprofen | 18 | 35 | 0.51 |
| Naproxen | 7 | 12 | 0.58 |
Note: IC50 values can vary between different assay conditions. The data presented here are representative values for comparative purposes.
Experimental Protocols for Assessing COX-2 Selectivity
The determination of COX-1 and COX-2 inhibition is crucial for assessing the selectivity of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. Below is a detailed methodology for a common in vitro assay.
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) and comparators
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin E2 (PGE2) standard
-
PGE2 enzyme immunoassay (EIA) kit
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).
-
Quantification of Prostaglandin Production:
-
The primary product of the COX reaction, prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product like PGE2 for quantification.
-
Use a PGE2 EIA kit to measure the concentration of PGE2 in each well according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Biological Pathways and Experimental Workflows
To further clarify the context and methodology, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: Arachidonic acid pathway and selective inhibition by Celecoxib.
Caption: Workflow for the in vitro COX inhibition assay.
The assessment of target selectivity is a fundamental aspect of drug discovery and development. As illustrated with the example of Celecoxib, a combination of robust in vitro assays and clear data presentation is essential for characterizing the selectivity profile of a compound. While "this compound" itself lacks sufficient data for such an analysis, the principles and methodologies described here provide a clear framework for how its selectivity would be evaluated if it were to be developed as a therapeutic agent targeting a specific enzyme or receptor. This rigorous approach ensures a better understanding of a drug's mechanism of action and its potential for clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-tert-Butyl 4-Aminophenylsulfonamide": A Review of an Intermediate in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, "N-tert-Butyl 4-Aminophenylsulfonamide" is recognized primarily as a chemical intermediate, with a notable absence of peer-reviewed literature validating its direct biological activity or comparing its performance against other compounds. A comprehensive review of scientific databases and patent literature reveals its principal role as a building block in the synthesis of active pharmaceutical ingredients (APIs), rather than as a therapeutic agent itself.
One of the key applications of "this compound" is as a crucial intermediate in the synthesis of Cimicoxib , a non-steroidal anti-inflammatory drug (NSAID). Its chemical structure, featuring a primary amine and a sulfonamide group, makes it a versatile reagent for constructing more complex molecules.
While direct biological data on "this compound" is not publicly available, the broader class of sulfonamides has a well-established and significant role in medicine. This class of compounds is known for a wide range of therapeutic applications, including antibacterial agents (sulfa drugs) and inhibitors of various enzymes.
The Sulfonamide Scaffold: A Foundation for Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry due to its ability to mimic the transition state of enzymatic reactions and to participate in hydrogen bonding with biological targets. This has led to the development of sulfonamide-containing drugs for a variety of diseases.
To illustrate the type of comparative analysis that would be possible if "this compound" had documented biological activity, this guide presents an example based on a well-studied sulfonamide, Acetazolamide, a carbonic anhydrase inhibitor.
Example Comparison Guide: Carbonic Anhydrase Inhibitors
This section serves as a template, demonstrating how "this compound" could be compared to other compounds if relevant data were available. The data presented here is for Acetazolamide and its analogs.
Quantitative Comparison of Carbonic Anhydrase II Inhibition
The following table summarizes the inhibitory activity (Ki) of various sulfonamides against human carbonic anhydrase II (hCA II), a well-characterized enzyme involved in various physiological processes. A lower Ki value indicates a more potent inhibitor.
| Compound | Ki (nM) against hCA II |
| Acetazolamide | 12 |
| Methazolamide | 14 |
| Dorzolamide | 0.54 |
| Brinzolamide | 3.1 |
Note: The data presented is a compilation from multiple peer-reviewed studies and may vary based on experimental conditions.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamides against hCA II is typically determined using a stopped-flow spectrophotometric assay.
-
Enzyme and Substrate: Recombinant human carbonic anhydrase II is used. The esterase activity of the enzyme is measured using 4-nitrophenyl acetate (NPA) as a substrate.
-
Assay Principle: The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenolate, which can be monitored by the increase in absorbance at 400 nm.
-
Procedure:
-
A solution of hCA II in buffer (e.g., Tris-SO4 with acetonitrile) is mixed with varying concentrations of the inhibitor.
-
The enzyme-inhibitor solution is then rapidly mixed with a solution of the substrate (NPA) in a stopped-flow instrument.
-
The initial rate of the enzymatic reaction is recorded by monitoring the change in absorbance over time.
-
-
Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizing the Mechanism and Workflow
The diagram below illustrates the general mechanism by which sulfonamide inhibitors block the activity of carbonic anhydrase.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
This diagram outlines the key steps in the in vitro assay to determine the inhibitory potency of a compound against carbonic anhydrase.
Caption: Workflow for determining the Ki of a carbonic anhydrase inhibitor.
Safety Operating Guide
Safe Disposal of N-tert-Butyl 4-Aminophenylsulfonamide: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of N-tert-Butyl 4-Aminophenylsulfonamide (CAS No. 209917-48-6), a compound utilized in pharmaceutical research. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.
Pre-Disposal Hazard Assessment
This compound is classified as harmful to aquatic life.[1] Therefore, it is imperative that this chemical and its containers are not disposed of in regular trash or poured down the drain.[1] Environmental release must be avoided.[1]
Personal Protective Equipment (PPE) Requirements
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility.
1. Segregated Chemical Waste Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Waste Accumulation:
-
Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated items such as weighing boats, gloves, and absorbent paper, in the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container.
-
2. Spill Management:
In the event of a spill:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly. Dispose of all contaminated cleaning materials as hazardous waste.
3. Operational Disposal Plan:
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment.
-
Request for Pickup: Once the container is full or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-tert-Butyl 4-Aminophenylsulfonamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-tert-Butyl 4-Aminophenylsulfonamide in a laboratory setting. The following information is crucial for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is vital to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on general guidance for sulfonamide compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. It is recommended to double-glove. Regularly inspect gloves for any signs of degradation or perforation. Change gloves immediately if contaminated. | Provides a barrier against skin contact. While specific breakthrough times for this compound are not available, nitrile and neoprene are generally resistant to a range of chemicals. Double-gloving offers additional protection. |
| Eye and Face Protection | Chemical safety goggles that meet EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects the eyes and face from accidental splashes of the chemical, which can cause serious irritation.[1][2][3] |
| Skin and Body Protection | A flame-retardant lab coat worn over personal clothing. Closed-toe shoes and long pants are mandatory. For larger quantities, a chemical-resistant apron is advised. | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter (P1 or N95) should be used. | Minimizes the inhalation of chemical dust or aerosols.[4] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical when handling this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated weighing scale, appropriate glassware, and necessary solvents are prepared in advance.
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Chemical Handling:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust and vapors.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and then soap and water.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any residual solid this compound, contaminated weighing paper, and other contaminated solids in a dedicated, clearly labeled, and sealed hazardous waste container.[5][6]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5][6]
-
Contaminated PPE: Dispose of all used gloves, aprons, and other contaminated disposable PPE in a designated hazardous waste container.[6]
2. Container Management:
-
Use high-density polyethylene (HDPE) containers for waste collection.[6]
-
Ensure all waste containers are tightly sealed and stored in a designated and secure secondary containment area.[7]
3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's certified environmental health and safety (EHS) department or a licensed chemical waste disposal company.[5]
-
Do not dispose of this compound in the regular trash or down the drain.[6]
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
